molecular formula C6H3BrN2 B076586 2-Bromo-4-cyanopyridine CAS No. 10386-27-3

2-Bromo-4-cyanopyridine

货号: B076586
CAS 编号: 10386-27-3
分子量: 183.01 g/mol
InChI 键: AWSJFEKOXQBDSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-cyanopyridine is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSJFEKOXQBDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471296
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10386-27-3
Record name 2-Bromo-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-cyanopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-4-cyanopyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-cyanopyridine

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize pyridine-based heterocyclic compounds.

Chemical Properties and Structure

This compound is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with both a bromo and a cyano group, imparts unique reactivity that is valuable in medicinal chemistry and materials science.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, while the cyano group can be subjected to various chemical transformations.

Structural Identifiers

The unambiguous identification of this compound is established through several standard chemical identifiers.

IdentifierValue
IUPAC Name 2-bromopyridine-4-carbonitrile[2]
CAS Number 10386-27-3[1][2][3][4]
Molecular Formula C₆H₃BrN₂[1][2][3][4]
SMILES N#Cc1ccnc(Br)c1[3][5]
InChI Key AWSJFEKOXQBDSL-UHFFFAOYSA-N[2][5]
Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValue
Molecular Weight 183.01 g/mol [1][2][3][4]
Appearance White to light yellow to light orange powder/crystal[1][3][6]
Melting Point 77 - 81 °C[1]
Purity >98.0% (GC)[1][3][6]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol and acetone.[7][8]
Storage Store at room temperature in a dry, cool, and well-ventilated place.[1][9]

Reactivity and Applications

This compound is a key intermediate in organic synthesis, valued for its enhanced reactivity which facilitates the construction of complex molecular architectures.[1]

  • Cross-Coupling Reactions : The bromine atom at the 2-position makes the compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This property is crucial for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1]

  • Pharmaceutical Synthesis : This compound is a vital building block for the synthesis of biologically active molecules, including potent kinase inhibitors used in cancer therapy.[1][10] The pyridine scaffold is a common feature in many pharmaceutical agents, and this particular derivative allows for targeted modifications.

  • Agrochemicals : It serves as an intermediate in the development of new pesticides and herbicides.[1][11]

  • Materials Science : this compound is utilized in the production of specialized polymers and organic electronic materials, contributing to advancements in fields like organic semiconductors.[1]

  • Biological Research : Researchers employ it in studies involving enzyme inhibition and receptor binding to probe biological pathways and identify potential therapeutic targets.[1] The reactivity of the cyanopyridine moiety with nucleophiles like cysteine has been explored for bioconjugation.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions.

Synthesis of this compound via Cyanation

This protocol describes the synthesis of this compound from a 2-bromo-4-halopyridine precursor, a common method for introducing a cyano group onto a pyridine ring.[7][13]

Materials:

  • 2-Bromo-4-iodopyridine

  • Sodium Cyanide (NaCN) or Cuprous Cyanide (CuCN)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-iodopyridine (1 equivalent).

  • Solvent and Reagent Addition : Under an inert atmosphere (N₂ or Ar), add the polar aprotic solvent (e.g., DMF). To this solution, carefully add the cyanide source, such as sodium cyanide (1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions : Heat the reaction mixture to a temperature between 100-150 °C. The exact temperature may require optimization.

  • Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into water or an aqueous solution of iron(II) sulfate (to complex residual cyanide).

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Suzuki Cross-Coupling Reaction

This protocol outlines a typical Suzuki cross-coupling reaction using this compound to form a C-C bond, a reaction of high importance in drug development.[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronate ester) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware and heating equipment

Procedure:

  • Reaction Setup : To a round-bottom flask, add this compound (1 equivalent), the boronic acid derivative (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Reaction Conditions : Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

  • Extraction : Separate the organic layer. Wash it sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Visualizations

Diagrams are provided below to illustrate key logical and experimental workflows involving this compound.

Suzuki Coupling Workflow

The following diagram illustrates the key steps and components involved in a typical Suzuki cross-coupling reaction, a primary application of this compound in synthetic chemistry.

Suzuki_Coupling_Workflow Suzuki Coupling Workflow for this compound cluster_reactants Reactants cluster_catalysis Catalytic System Reactant1 This compound Process Reaction Mixture (Heated under Inert Atm.) Reactant1->Process Reactant2 Aryl Boronic Acid (R-B(OH)₂) Reactant2->Process Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Aqueous Base (e.g., K₂CO₃) Base->Process Solvent Solvent System (e.g., Toluene/H₂O) Solvent->Process Workup Aqueous Workup & Extraction Process->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product 4-Cyano-2-arylpyridine (Final Product) Purification->Product

Caption: Workflow of a Suzuki cross-coupling reaction.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards : Toxic if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation.[2]

  • Precautions : Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust.[9]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water.[9] If on skin, wash off immediately with plenty of water.[9] If swallowed or inhaled, seek immediate medical attention.[6][9]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7][9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[6][9]

References

An In-depth Technical Guide to 2-Bromo-4-cyanopyridine (CAS: 10386-27-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-cyanopyridine, a pivotal building block in modern synthetic and medicinal chemistry. This document outlines its chemical and physical properties, spectroscopic profile, and key applications, with a focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols for its utilization in common cross-coupling reactions are also provided, alongside visualizations of reaction workflows and a relevant biological signaling pathway.

Core Molecular Data

This compound, also known as 2-bromoisonicotinonitrile, is a substituted pyridine derivative featuring a bromine atom at the 2-position and a nitrile group at the 4-position.[1][2] This unique arrangement of functional groups imparts significant versatility to the molecule, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] The electron-withdrawing nature of the cyano group and the pyridine nitrogen enhances the reactivity of the bromine atom, rendering it susceptible to a variety of cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10386-27-3[1][4][5][6][7][8]
Molecular Formula C₆H₃BrN₂[1][4][5][6][8]
Molecular Weight 183.01 g/mol [1][4][5][6][8]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 77 - 81 °C[1]
Purity ≥98% (GC)[1]
Solubility Insoluble in water. Soluble in organic solvents like ethanol and acetone.[6]
Storage Store at room temperature in a dry, dark, and well-sealed container.[1][6]

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a certificate of analysis confirms that ¹H-NMR and Mass Spectrometry data conform to the expected structure, detailed spectral data from literature provides further insight.[9]

Table 2: Spectroscopic Data for this compound

TechniqueData InterpretationReference(s)
¹H NMR The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and cyano substituents.[9]
¹³C NMR The carbon NMR spectrum will display six signals: five for the pyridine ring carbons and one for the nitrile carbon. The carbon attached to the bromine (C2) will be significantly shifted, and the nitrile carbon will appear in the characteristic region for cyano groups.[10]
FT-IR The infrared spectrum prominently features a sharp absorption band around 2230-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and ring vibrations appear in the 1600-1400 cm⁻¹ region.[11]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and/or the cyano group.[9][12]

Applications in Synthetic Chemistry

This compound is a versatile reagent primarily utilized as a building block for the synthesis of more complex molecules. Its bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a variety of boronic acids or their esters to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.

G start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->catalyst solvent Solvent (e.g., Dioxane/Water) catalyst->solvent heating Heating (80-100 °C) solvent->heating product 2-Aryl-4-cyanopyridine heating->product workup Aqueous Workup & Purification product->workup G start This compound + Amine (R₂NH) catalyst Pd Catalyst + Ligand + Base (e.g., NaOtBu) start->catalyst solvent Anhydrous Solvent (e.g., Toluene) catalyst->solvent heating Inert Atmosphere Heating (80-110 °C) solvent->heating product 2-(Dialkylamino)-4-cyanopyridine heating->product workup Filtration & Purification product->workup G start This compound + Terminal Alkyne catalyst Pd Catalyst + Cu(I) Cocatalyst + Amine Base (e.g., Et₃N) start->catalyst solvent Anhydrous Solvent (e.g., THF) catalyst->solvent reaction Inert Atmosphere Room Temperature or Heating solvent->reaction product 2-Alkynyl-4-cyanopyridine reaction->product workup Aqueous Workup & Purification product->workup Pim1_Signaling_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocation Pim1_Gene Pim-1 Gene P_STAT->Pim1_Gene  Transcription  Activation Pim1_mRNA Pim-1 mRNA Pim1_Gene->Pim1_mRNA Transcription Pim1_Kinase Pim-1 Kinase Pim1_mRNA->Pim1_Kinase Translation Downstream Downstream Targets (e.g., Bad, p21) Pim1_Kinase->Downstream Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Cyanopyridine-based Inhibitor Inhibitor->Pim1_Kinase Inhibition

References

An In-depth Technical Guide to the Physical Properties of 2-Bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromoisonicotinonitrile (2-bromo-4-cyanopyridine), a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies used to determine these properties, empowering researchers to critically evaluate and reproduce such data. We will delve into the theoretical underpinnings and practical considerations for determining key parameters such as melting point, spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR), and solubility, providing field-proven insights into the causality behind experimental choices.

Introduction: The Significance of 2-Bromoisonicotinonitrile

2-Bromoisonicotinonitrile, with the CAS number 10386-27-3, is a halogenated pyridine derivative of significant interest in the synthesis of a wide array of functional molecules. Its utility stems from the presence of three key reactive sites: the bromine atom, the nitrile group, and the pyridine ring itself. These features make it a versatile precursor for introducing the isonicotinonitrile scaffold into larger, more complex structures, particularly in the development of novel pharmaceutical agents and functional materials.

A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide that understanding, not just through the presentation of data, but by elucidating the scientific principles and experimental workflows that yield this critical information.

Core Physicochemical Properties

A foundational understanding of a compound begins with its basic physicochemical parameters. These properties govern its behavior in various solvents and at different temperatures, directly impacting reaction kinetics, purification strategies, and storage conditions.

PropertyValueSource(s)
Molecular Formula C₆H₃BrN₂[1][2][3]
Molecular Weight 183.01 g/mol [1][3][4]
Appearance White to light yellow or light orange powder/crystals[2][5]
Melting Point 78-80 °C[1][6][7][8]
Boiling Point (Predicted) 243.4 ± 20.0 °C[1][6][7][8]
Density (Predicted) 1.72 ± 0.1 g/cm³[1][6][7][8]
Water Solubility Insoluble[1][7][8]
Organic Solvent Solubility Soluble in common organic solvents like dichloromethane, chloroform, and toluene.[9]
Storage Temperature Room Temperature; Keep in a dark, dry, and sealed container.[1][5][8][10]

Thermal Analysis: The Melting Point as a Purity Indicator

The melting point is one of the most fundamental and readily determined physical properties of a crystalline solid. For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a crucial indicator of sample purity.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point of 2-Bromoisonicotinonitrile is most commonly and accurately achieved using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline 2-Bromoisonicotinonitrile is finely ground to a powder to ensure uniform packing and heat transfer.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) approaching the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point determination.

  • Slow Heating Rate: A slow ramp rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Pack Pack into Capillary Tube Grind->Pack Place Place in Apparatus Heat Heat at Controlled Rate Place->Heat Observe Observe Phase Transition Heat->Observe Record Record Melting Range Observe->Record Purity Assess Purity Record->Purity

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, we can gain detailed information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure determination in organic chemistry. It provides information about the chemical environment of individual atoms.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Bromoisonicotinonitrile, the aromatic region of the spectrum is of particular interest.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • The three protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm).

  • The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group.

  • Spin-spin coupling between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), which can be used to deduce the substitution pattern on the pyridine ring.

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Features:

  • Six distinct signals are expected, one for each carbon atom in the molecule.

  • The carbon of the nitrile group (C≡N) will appear in a characteristic region (typically δ 110-125 ppm).

  • The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).

  • The carbon atom attached to the bromine will be influenced by the heavy atom effect.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A few milligrams of 2-Bromoisonicotinonitrile are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.

  • Spectral Analysis: Chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the corresponding atoms in the molecule.

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve in Deuterated Solvent b Place in Spectrometer a->b c Acquire FID b->c d Fourier Transform c->d e Analyze Spectrum (Shifts, Coupling, Integration) d->e f Structure Elucidation e->f

Caption: General Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key functional groups.

Expected FT-IR Spectral Features:

  • C≡N Stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.

  • C=C and C=N Aromatic Ring Stretches: A series of absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

  • C-H Aromatic Stretches: Weak to medium absorptions above 3000 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for Solid-State FT-IR (KBr Pellet Method):

  • Sample Preparation: A small amount of 2-Bromoisonicotinonitrile (1-2 mg) is intimately mixed and ground with anhydrous potassium bromide (KBr, ~100 mg). KBr is transparent to infrared radiation.

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is also recorded for background correction.

Causality Behind Experimental Choices:

  • KBr Matrix: Provides a solid, transparent medium to hold the sample in the infrared beam, minimizing scattering of the IR radiation.

  • Anhydrous KBr: Water has strong IR absorptions that can obscure important regions of the spectrum. Using dry KBr is crucial for obtaining a clean spectrum.

Crystalline Structure

Safety and Handling

2-Bromoisonicotinonitrile is a chemical that requires careful handling. It is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 2-Bromoisonicotinonitrile. By not only presenting the data but also elucidating the experimental methodologies and the scientific rationale behind them, we aim to equip researchers with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors. A thorough grasp of these fundamental properties is the bedrock upon which successful and reproducible chemical research is built.

References

Navigating the Solubility Landscape of 2-Bromo-4-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-cyanopyridine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data in various organic solvents remains limited in published literature, this document offers valuable qualitative insights and presents detailed, established experimental protocols to enable researchers, scientists, and drug development professionals to determine precise solubility parameters. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

This compound is a crystalline solid that is generally characterized by its moderate solubility in polar organic solvents and insolubility in water.[1][2][3][4] This behavior is consistent with the presence of both a polar cyanopyridine ring and a less polar bromo-substituent.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
Protic PolarEthanolSoluble
Aprotic PolarAcetoneSoluble
AqueousWaterInsoluble

This table is based on information from available chemical literature.[1][2]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized and rigorous experimental procedures are essential. The following section details two widely accepted methods for determining the equilibrium solubility of a solid compound in an organic solvent: the Gravimetric Shake-Flask Method and UV/Vis Spectrophotometry.

Gravimetric Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of the dissolved solute mass.[5][6][7]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled orbital shaker or shaking water bath

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps or sealed flasks

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[6]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry container. The filter and syringe should be pre-equilibrated at the experimental temperature if possible.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent to dryness. This can be achieved in a drying oven at a temperature below the melting point of this compound or under reduced pressure using a rotary evaporator.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV/Vis Spectrophotometry Method

This indirect method is suitable if this compound exhibits sufficient absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that wavelength range. It is a high-throughput and sensitive method.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of ultraviolet-visible light.

Materials and Equipment:

  • UV/Vis spectrophotometer

  • Quartz or glass cuvettes (depending on the wavelength)

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

  • Equipment for preparing and equilibrating the saturated solution as described in the Gravimetric Method.

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law).

  • Preparation and Sampling of the Saturated Solution:

    • Prepare a saturated solution of this compound and allow it to equilibrate as described in steps 1-3 of the Gravimetric Shake-Flask Method.

  • Analysis of the Saturated Solution:

    • Withdraw a sample of the clear supernatant and filter it as described in step 4 of the Gravimetric Method.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV/Vis Method start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw and Filter Supernatant settle->sample weigh_solution Weigh Filtered Solution sample->weigh_solution dilute Dilute Sample sample->dilute evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate_grav Calculate Solubility (mass/volume) weigh_residue->calculate_grav end End calculate_grav->end measure_abs Measure Absorbance dilute->measure_abs calculate_uv Calculate Solubility (from calibration curve) measure_abs->calculate_uv calculate_uv->end

Caption: Workflow for Solubility Determination.

This guide provides the foundational knowledge and detailed methodologies for researchers to accurately determine the solubility of this compound in various organic solvents. The application of these robust experimental protocols will facilitate the generation of reliable data, thereby supporting the advancement of research and development in the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-4-cyanopyridine is a pivotal intermediate in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and structural features, a pyridine ring substituted with an electron-withdrawing cyano group and a labile bromine atom, render it a versatile building block for complex molecular architectures via cross-coupling and nucleophilic substitution reactions.[1] However, the very attributes that make this compound a valuable synthon also dictate its reactivity and, consequently, its stability. A comprehensive understanding of its stability profile and the requisite storage conditions is paramount to ensure its integrity, reproducibility of experimental results, and the safety of laboratory personnel. This guide provides a detailed exploration of the stability and optimal storage conditions for this compound, grounded in established chemical principles and best practices.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₆H₃BrN₂[3]
Molecular Weight 183.01 g/mol [3]
Appearance White to light yellow or light orange crystalline solid/powder[2][4]
Melting Point 70 - 74 °C[5]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol and acetone.[2]
Purity (typical) >98.0% (GC)[4]

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, and moisture. While generally stable at room temperature, its reactivity necessitates careful control of its environment to prevent degradation.[2]

Thermal Stability
Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in many organic molecules, and pyridines are no exception. Photodegradation of halopyridines can lead to the formation of various byproducts, including dehalogenated species and other rearranged products.[6] For instance, the photodegradation of 2-chloropyridine in an aqueous solution has been shown to produce a variety of intermediates, some of which exhibit genotoxicity.[6] Given the potential for such reactions, it is a critical best practice to store this compound in a dark environment to prevent photochemical decomposition.

Hygroscopicity and Hydrolytic Stability

The presence of moisture can be detrimental to the stability of this compound. While it is reported to be insoluble in water, prolonged exposure to humid conditions can lead to surface adsorption of moisture.[2] The hygroscopic nature of a pharmaceutical ingredient can significantly impact its stability, processing, and formulation.[7][8] For this compound, absorbed moisture could potentially lead to slow hydrolysis of the cyano group to a carboxamide or carboxylic acid, or facilitate other degradation pathways, especially if acidic or basic impurities are present. Therefore, maintaining a dry storage environment is essential.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize the rate of potential thermal degradation.
Light In a dark place, protected from lightTo prevent photochemical decomposition.
Atmosphere In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)To prevent exposure to moisture and atmospheric oxygen.
Environment In a dry and well-ventilated areaTo minimize moisture uptake and ensure a safe storage environment.
Incompatibilities Away from strong oxidizing agents, strong acids, and strong basesTo prevent chemical reactions that could lead to degradation or hazardous situations.

Experimental Protocols

To ensure the quality and stability of this compound in a research setting, the implementation of standardized protocols for handling and stability assessment is crucial.

Protocol for Handling and Dispensing
  • Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Inert Atmosphere : Whenever possible, handle the compound in a glove box or under a stream of an inert gas like argon or nitrogen.

  • Dispensing : Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.

  • Sealing : After dispensing, securely seal the container, preferably with paraffin film around the cap for extra protection against moisture ingress.

  • Storage : Immediately return the container to the recommended storage conditions.

Protocol for Accelerated Stability Testing (Adapted from ICH Guidelines)

This protocol provides a framework for assessing the stability of this compound under stressed conditions.

  • Sample Preparation : Place a known quantity of this compound in its intended packaging (or a simulated package, e.g., a sealed amber glass vial).

  • Storage Conditions : Store the samples in a stability chamber under accelerated conditions, for example, 40°C / 75% RH.[9]

  • Time Points : Withdraw samples at predetermined time points (e.g., 0, 2, 4, and 12 weeks).

  • Analysis : Analyze the samples at each time point for:

    • Appearance : Visual inspection for any changes in color or physical form.

    • Purity : Using a validated HPLC method to determine the percentage of the active ingredient and to detect and quantify any degradation products.

    • Moisture Content : By Karl Fischer titration to assess any water uptake.

  • Data Evaluation : Compare the results at each time point to the initial sample (time 0) to determine the rate of degradation and identify any significant changes.

Accelerated Stability Testing Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation & Reporting start Start: Receive/Synthesize This compound prep_sample Prepare Samples in Final Packaging start->prep_sample storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) prep_sample->storage sampling Withdraw Samples at Time Points (0, 2, 4, 12 weeks) storage->sampling analysis Analyze Samples: - Appearance - Purity (HPLC) - Moisture (Karl Fischer) sampling->analysis evaluation Evaluate Data: - Degradation Rate - Identify Degradants analysis->evaluation report Report Findings & Determine Shelf-Life evaluation->report end End report->end

Figure 1: A generalized workflow for conducting an accelerated stability study on this compound.

Reactivity Considerations

A key aspect of stability is understanding the compound's reactivity with common laboratory reagents.

Nucleophilic Aromatic Substitution

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of a good leaving group like bromine at the C2 position and an electron-withdrawing cyano group further activates the ring for nucleophilic aromatic substitution (SNAr). This is a primary pathway for the functionalization of this compound.

Reaction with Strong Bases

Strong bases can deprotonate the pyridine ring or react with the compound in other ways. While specific data for this compound is limited, it is advisable to use strong bases with caution and under controlled conditions, as they may promote side reactions or degradation.

Reaction with Strong Acids

The nitrogen atom in the pyridine ring is basic and can be protonated by strong acids. This can alter the reactivity of the molecule and may not be desirable in all synthetic applications.

Reduction

The cyano group and the pyridine ring can be susceptible to reduction under certain conditions. For example, some reducing agents can reduce the cyano group to an amine or the pyridine ring to a piperidine. The choice of reducing agent should be carefully considered based on the desired outcome.

Logical Framework for Stability Assessment

The assessment of the stability of this compound should follow a logical progression, starting from an understanding of its intrinsic properties to the implementation of empirical studies.

Stability Assessment Framework cluster_intrinsic Intrinsic Properties cluster_empirical Empirical Studies cluster_outcome Outcome physchem Physicochemical Characterization forced_deg Forced Degradation (Heat, Light, Humidity, Acid, Base, Oxidation) physchem->forced_deg reactivity Theoretical Reactivity Analysis reactivity->forced_deg accel_stab Accelerated Stability Testing forced_deg->accel_stab long_term_stab Long-Term Stability (Real-Time) accel_stab->long_term_stab storage_conditions Define Optimal Storage Conditions long_term_stab->storage_conditions shelf_life Establish Shelf-Life storage_conditions->shelf_life handling Develop Handling Protocols shelf_life->handling

Figure 2: A logical framework for the comprehensive stability assessment of this compound.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. Its utility is directly linked to its chemical integrity, which can be compromised by improper storage and handling. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the stability and quality of this compound, leading to more reliable and reproducible scientific outcomes. A thorough understanding of its stability profile is not merely a matter of good laboratory practice but a cornerstone of scientific rigor and safety.

References

electrophilic and nucleophilic sites of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical reactivity is dictated by the electronic interplay between the pyridine nitrogen, the bromo substituent, and the cyano group. This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by reaction data and detailed experimental protocols.

Electronic Structure and Reactivity Overview

The reactivity of the this compound ring is fundamentally governed by the electron-withdrawing nature of its constituents:

  • Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is more electronegative than carbon and exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly reduces the electron density of the ring, making it "electron-deficient." Consequently, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) but highly activated for nucleophilic aromatic substitution (SNAr).

  • Cyano Group (-CN): Positioned at C4, the cyano group is a powerful electron-withdrawing group due to both its inductive and resonance effects. This further depletes the electron density of the ring, enhancing its susceptibility to nucleophilic attack.

  • Bromo Group (-Br): Located at C2, the bromine atom is inductively electron-withdrawing. Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.

This combination of features makes the carbon atoms at positions 2 and 6 (ortho to the nitrogen) and position 4 (para to the nitrogen) the most electron-deficient and, therefore, the primary electrophilic sites.

Nucleophilic and Electrophilic Sites

The distinct electronic properties of this compound define its reactive centers.

Nucleophilic Sites

The primary nucleophilic site is the lone pair of electrons on the pyridine nitrogen atom . This site is readily protonated in acidic media and can act as a nucleophile to attack electrophiles such as alkyl halides. The nitrogen of the cyano group also possesses a lone pair, but its sp-hybridization and the electronegativity of the adjacent carbon make it significantly less basic and nucleophilic than the pyridine nitrogen.

Electrophilic Sites

The electron-deficient pyridine ring contains several electrophilic carbons, with reactivity dominated by the C2 position.

  • C2 (Carbon-bearing Bromine): This is the most significant electrophilic site. It is highly activated towards nucleophilic attack by the ortho-nitrogen and the para-cyano group. Both substituents help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. The presence of bromine as a good leaving group makes this position the focal point for substitution reactions.

  • C6: This position is also activated by the adjacent nitrogen atom but lacks a leaving group for a standard SNAr reaction.

  • C4 (Carbon-bearing Cyano Group): While highly electron-deficient, the cyano group is a much poorer leaving group than bromide, making nucleophilic substitution at this site less favorable than at C2.

  • Cyano Carbon: The carbon atom of the nitrile group is inherently electrophilic and can be attacked by strong nucleophiles, potentially leading to addition or hydrolysis reactions under specific conditions.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key electrophilic and nucleophilic sites on this compound.

Key Reactions and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of this compound is SNAr at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, critically, onto the electronegative pyridine nitrogen and the cyano group, which provides substantial stabilization.[3][4]

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

The general mechanism is depicted below.

Caption: General mechanism for SNAr on this compound.

This pathway allows for the facile introduction of a wide variety of functional groups at the C2 position.

Metal-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] These reactions significantly expand the synthetic utility of this compound.

The general workflow for a Suzuki coupling, a common C-C bond-forming reaction, is shown below.

Suzuki_Workflow Start This compound Coupling Suzuki Coupling Reaction Start->Coupling Reagents Boronic Acid/Ester + Pd Catalyst + Base Reagents->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product 2-Aryl/Alkyl-4-cyanopyridine Workup->Product

Caption: General workflow for a Suzuki cross-coupling reaction.

Quantitative Data: Reaction Examples

The following table summarizes representative transformations of this compound, highlighting its utility in SNAr and cross-coupling reactions.

Reaction TypeNucleophile / Coupling PartnerCatalyst / ConditionsProductYield (%)
SNAr MorpholineK₂CO₃, DMF, 100 °C4-(4-cyanopyridin-2-yl)morpholine>95
SNAr Sodium MethoxideMeOH, reflux2-Methoxy-4-cyanopyridine~90
SNAr 1H-PyrazoleCs₂CO₃, DMF, 80 °C2-(1H-pyrazol-1-yl)isonicotinonitrile85
Suzuki Coupling Phenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C2-Phenylisonicotinonitrile92
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C2-(Phenylethynyl)isonicotinonitrile88

Note: Yields are representative and may vary based on specific reaction scale and purification methods.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution: Synthesis of 2-(Morpholino)isonicotinonitrile

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMF.

  • Stir the suspension at room temperature and add morpholine via syringe.

  • Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(morpholino)isonicotinonitrile.

General Protocol for Suzuki Cross-Coupling: Synthesis of 2-Phenylisonicotinonitrile

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent mixture: Toluene, Ethanol, Water (e.g., 4:1:1 ratio)

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired 2-phenylisonicotinonitrile.

Conclusion

This compound is a highly valuable and versatile building block. Its well-defined electronic properties render the C2 position a potent electrophilic site, readily undergoing nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions. This predictable reactivity allows for the strategic and efficient incorporation of this scaffold into complex target molecules, making it an indispensable tool for professionals in drug discovery and chemical synthesis. A thorough understanding of its electrophilic and nucleophilic nature is paramount to fully exploiting its synthetic potential.

References

An In-Depth Technical Guide to the Reactivity of the Cyano Group in 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyanopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a bromine atom at the 2-position, amenable to a variety of cross-coupling reactions, and a cyano group at the 4-position. This guide focuses specifically on the reactivity of the cyano group, providing a comprehensive overview of its transformations, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.[1][2]

Core Reactivity of the Cyano Group

The cyano group (C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations. The electron-withdrawing nature of the pyridine ring and the bromo substituent influences the reactivity of the nitrile functionality. The primary reactions involving the cyano group are detailed below.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of the cyano group in this compound provides a direct route to the corresponding carboxamide and carboxylic acid derivatives, which are valuable intermediates in drug discovery. The reaction typically proceeds in a stepwise manner, first yielding the amide and then, under more forcing conditions, the carboxylic acid.

Reaction Scheme:

Experimental Protocols:

  • Acid-Catalyzed Hydrolysis: Treatment of the nitrile with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in the presence of water will facilitate hydrolysis. Milder conditions will favor the formation of the amide, while prolonged heating will lead to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: Reaction with an aqueous base, such as sodium hydroxide or potassium hydroxide, will also effect hydrolysis. The initial product is the carboxylate salt, which requires acidification to yield the carboxylic acid.

Quantitative Data Summary:

ProductReagentsConditionsYieldReference
2-Bromo-4-pyridinecarboxamideH₂SO₄, H₂OModerate HeatNot ReportedGeneral Method
2-Bromo-4-pyridinecarboxylic acidNaOH, H₂O then H⁺RefluxNot ReportedGeneral Method
Reduction: Synthesis of Amines

Reduction of the cyano group affords the corresponding primary amine, 2-bromo-4-(aminomethyl)pyridine. This transformation is crucial for introducing a flexible linker and a basic nitrogen atom, which are common features in many biologically active molecules.

Reaction Scheme:

Experimental Protocols:

The reduction of nitriles to primary amines can be achieved using various reducing agents. Care must be taken to select conditions that do not affect the bromo substituent through competing dehalogenation.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. While palladium is a common catalyst for nitrile reduction, it may also promote dehalogenation.[4] Catalysts such as Raney Nickel or platinum-based catalysts might be more suitable to preserve the C-Br bond. The reaction is typically carried out in a solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) are effective for reducing nitriles to primary amines.

Quantitative Data Summary:

ProductReagentsConditionsYieldReference
2-Bromo-4-(aminomethyl)pyridineH₂, Raney Ni, NH₃Elevated PressureNot ReportedGeneral Method
2-Bromo-4-(aminomethyl)pyridine1. LiAlH₄, THF; 2. H₂O0 °C to RTNot ReportedGeneral Method
[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition of an azide source to the cyano group of this compound is a powerful method for the synthesis of 5-(2-bromopyridin-4-yl)tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[5]

Reaction Scheme:

Experimental Protocols:

The reaction is typically carried out by heating the nitrile with sodium azide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). An ammonium salt, like ammonium chloride, is often added to generate hydrazoic acid in situ, which is the reactive species.

  • Procedure: To a solution of this compound in DMF, sodium azide and ammonium chloride are added. The mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours until the reaction is complete. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

Quantitative Data Summary:

ProductReagentsConditionsYieldReference
5-(2-Bromopyridin-4-yl)tetrazoleNaN₃, NH₄Cl, DMF100-120 °CNot ReportedGeneral Method
Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the cyano group. The initial adduct, an imine anion, is then hydrolyzed upon aqueous workup to yield a ketone. This reaction provides a valuable method for the formation of new carbon-carbon bonds.

Reaction Scheme (Grignard Reagent):

Experimental Protocols:

  • Grignard Reaction: The Grignard reagent (e.g., methylmagnesium bromide) is added to a solution of this compound in an anhydrous ether solvent at low temperature. It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water. After the addition is complete, the reaction is quenched with an aqueous acid solution to hydrolyze the intermediate imine and afford the ketone.[6][7]

  • Organolithium Reaction: Similar to Grignard reagents, organolithium reagents (e.g., n-butyllithium) can add to the cyano group. The reaction conditions and workup procedure are analogous to the Grignard reaction. It is important to note that organolithium reagents are generally more reactive than Grignard reagents.[6][8][9][10][11]

Quantitative Data Summary:

ProductReagentsConditionsYieldReference
2-Bromo-4-acetylpyridine1. CH₃MgBr, THF; 2. H₃O⁺0 °C to RTNot ReportedGeneral Method
2-Bromo-4-butyrylpyridine1. n-BuLi, THF; 2. H₃O⁺-78 °C to RTNot ReportedGeneral Method

Logical Workflow for Cyano Group Transformations

The following diagram illustrates the key transformations of the cyano group in this compound.

Cyano_Reactivity cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition cluster_nucleophilic_addition Nucleophilic Addition This compound This compound 2-Bromo-4-pyridinecarboxamide 2-Bromo-4-pyridinecarboxamide This compound->2-Bromo-4-pyridinecarboxamide H₂O / H⁺ or OH⁻ 2-Bromo-4-(aminomethyl)pyridine 2-Bromo-4-(aminomethyl)pyridine This compound->2-Bromo-4-(aminomethyl)pyridine [H] 5-(2-Bromopyridin-4-yl)tetrazole 5-(2-Bromopyridin-4-yl)tetrazole This compound->5-(2-Bromopyridin-4-yl)tetrazole NaN₃ 2-Bromo-4-acylpyridine 2-Bromo-4-acylpyridine This compound->2-Bromo-4-acylpyridine 1. R-MgX 2. H₃O⁺ 2-Bromo-4-pyridinecarboxylic acid 2-Bromo-4-pyridinecarboxylic acid 2-Bromo-4-pyridinecarboxamide->2-Bromo-4-pyridinecarboxylic acid H₃O⁺ / Heat

Key transformations of the cyano group.

Conclusion

The cyano group in this compound offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. This guide provides a foundational understanding of the key reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. While specific, optimized protocols for this compound are not always readily available, the general methodologies presented herein can be adapted by skilled researchers to achieve the desired chemical modifications. The versatility of this intermediate underscores its importance in the fields of drug discovery and materials science, and a thorough understanding of its reactivity is crucial for its effective utilization in synthesis.[1][12]

References

The Pivotal Role of 2-Bromo-4-cyanopyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – 2-Bromo-4-cyanopyridine has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its unique electronic properties and strategic placement of reactive sites make it an invaluable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. This technical guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound in drug discovery, tailored for researchers, scientists, and drug development professionals.

Core Attributes and Reactivity

This compound, with the chemical formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol , is a stable, crystalline solid.[1][2][3] The pyridine ring, substituted with a bromo group at the 2-position and a cyano group at the 4-position, possesses a unique reactivity profile that is highly advantageous for medicinal chemistry applications. The electron-withdrawing nature of the cyano group and the pyridine nitrogen enhances the reactivity of the bromine atom, making it an excellent substrate for various cross-coupling reactions.[1]

This scaffold's utility is primarily centered around the selective functionalization of the 2-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, providing a powerful tool for generating extensive libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Kinase Inhibitor Development

A significant application of this compound is in the synthesis of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The cyanopyridine core can serve as a key pharmacophore, with substituents at the 2-position modulating the compound's affinity and selectivity for specific kinase targets.

Notably, derivatives of this compound have been investigated as inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] Overexpression of these kinases is implicated in tumor angiogenesis and growth.

Quantitative Data on Bioactive Derivatives

The following tables summarize the in vitro biological activity of various cyanopyridine derivatives synthesized from precursors related to this compound, highlighting their potential as anticancer agents.

Table 1: In Vitro Anticancer Activity of Cyanopyridone Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
5a MCF-7 (Breast)1.77 ± 0.10[1]
HepG2 (Liver)2.71 ± 0.15[1]
5e MCF-7 (Breast)1.39 ± 0.08[1]
7b MCF-7 (Breast)6.22 ± 0.34[6]
7c HepG2 (Liver)5.04 ± 0.27[6]

Table 2: Kinase Inhibitory Activity of Cyanopyridone Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
5a VEGFR-20.217 ± 0.020[6]
HER-20.168 ± 0.009[6]
5e VEGFR-20.124 ± 0.011[6]
HER-20.077 ± 0.003[6]

Table 3: In Vitro Anticancer Activity of Cyanopyridine-Oxadiazole Derivatives [7]

CompoundTarget Cell LineIC₅₀ (µM)
4e MCF-7 (Breast)8.352

Table 4: Pim-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives [8][9]

CompoundIC₅₀ (µM)
4b 0.63 ± 0.03
4c 0.61 ± 0.03
4d 0.46 ± 0.02

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. The following are representative protocols for key transformations.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 2-bromopyridine derivative with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.

  • Degassed solvent is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[4][10][11][12]

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a 2-bromopyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the palladium catalyst, ligand, and base.

  • The anhydrous, degassed solvent is added, followed by the amine and this compound.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography.[5][13]

Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (5a-f)

This procedure is for the synthesis of cyanopyridone derivatives with potential anticancer activity.[1]

Procedure:

  • A mixture of an appropriate aromatic aldehyde, malononitrile, and 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide in ethanol is treated with a catalytic amount of piperidine.

  • The reaction mixture is heated at reflux for a specified time.

  • After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the desired cyanopyridone product.[1]

Visualizing Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthetic Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C bond formation) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Coupling->Buchwald Product Diverse Library of Substituted Cyanopyridines Suzuki->Product Buchwald->Product

Caption: Synthetic utility of this compound.

G cluster_pathway Targeted Signaling Pathway GF Growth Factor Receptor VEGFR-2 / HER-2 GF->Receptor Kinase Kinase Domain (Active) Receptor->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Inhibitor Cyanopyridine-based Inhibitor Inhibitor->Kinase

Caption: Inhibition of Kinase Signaling Pathways.

G cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold This compound Core Scaffold Modification Modification at C2 Suzuki or Buchwald-Hartwig Scaffold->Modification Library Compound Library Diverse Substituents (R) Modification->Library Screening Biological Screening Kinase Assays / Cell Viability Library->Screening Data SAR Data IC50 / EC50 values Screening->Data Optimization Lead Optimization Improved Potency & Selectivity Data->Optimization

Caption: SAR study workflow for cyanopyridine derivatives.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry. Its predictable reactivity in robust cross-coupling reactions provides a reliable platform for the synthesis of diverse compound libraries. The successful application of this building block in the development of potent kinase inhibitors underscores its importance in the ongoing quest for novel and effective therapeutic agents. The data and protocols presented in this guide aim to facilitate further research and innovation in this promising area of drug discovery.

References

Methodological & Application

Suzuki-Miyaura coupling protocol using 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-4-cyanopyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is fundamental to the synthesis of biaryls, polyolefins, and styrenes.[2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The resulting 2-aryl-4-cyanopyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

The coupling of electron-deficient pyridine derivatives like this compound can present challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation, an issue often referred to as the "2-pyridyl problem".[3] Furthermore, the electron-withdrawing nature of the cyano group and the pyridine ring can slow the rate-determining transmetalation step in the catalytic cycle.[4] Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. This document outlines a general procedure and provides data to guide researchers in optimizing this important transformation.

Reaction Scheme

The general transformation is illustrated below, showing the coupling of this compound with a generic arylboronic acid to form a 2-aryl-4-cyanopyridine derivative.

Reaction Scheme

Figure 1: General scheme of the Suzuki-Miyaura reaction for this compound.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The three primary steps are oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5]

  • Transmetalation: The base activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the bromide.[6] This step is often rate-limiting.[4][6]

  • Reductive Elimination: The two organic ligands (the pyridyl and aryl groups) on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Py-CN)(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Py-CN)(Ar) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0   label_re product 2-Aryl-4-cyanopyridine (Ar'-Ar) reductive_elimination->product label_oa aryl_halide This compound (Ar'-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate, brine, deionized water

  • Schlenk flask or oven-dried reaction vial with a screw cap

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas (Argon or Nitrogen) line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.[5][7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[7]

  • Reaction: Replace the septum with a Teflon screw cap and place the flask in a preheated oil bath. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[5] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-4-cyanopyridine product.[5]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reagents and Typical Stoichiometry

Role Reagent Example Equivalents Mol %
Aryl Halide This compound 1.0 -
Boronic Acid Phenylboronic Acid 1.1 - 1.5 -
Catalyst Pd(dppf)Cl₂ - 2 - 5%
Base K₂CO₃ or K₃PO₄ 2.0 - 3.0 -

| Solvent | 1,4-Dioxane / Water (4:1) | - | - |

Table 2: Representative Reaction Conditions and Yields

Boronic Acid Partner Catalyst Base Solvent Temp (°C) Time (h) Expected Yield (%)*
Phenylboronic Acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 12 80-90
4-Methoxyphenylboronic Acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 10 85-95[7]
4-Chlorophenylboronic Acid SPhos Pd G3 K₃PO₄ Dioxane 100 16 75-85[7]

| 3-Thienylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 70-80[7] |

*Note: Yields are representative estimates based on reactions with similar bromopyridine substrates and may vary. Optimization is often necessary for each specific coupling partner.[7]

Experimental Workflow

The following diagram illustrates the key steps of the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - this compound - Boronic Acid - Catalyst & Base B Add to Oven-Dried Schlenk Flask A->B C Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂ x3) B->C D Add Degassed Solvent C->D E Heat with Stirring (e.g., 90-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Quench with Water F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Brine, Dry (Na₂SO₄), Filter H->I J Concentrate in vacuo I->J K Purify via Flash Column Chromatography J->K L Characterize Pure Product (NMR, MS) K->L

Caption: A flowchart illustrating the key steps of the experimental protocol.

Troubleshooting and Optimization

  • Low or No Yield: This is a common issue when coupling electron-deficient pyridines.[3]

    • Cause: Catalyst inactivation due to coordination of the pyridine nitrogen to the palladium center.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or use pre-formed palladium catalysts that are more resistant to inhibition.[3] Increasing catalyst loading (e.g., from 3 to 5 mol%) may also be beneficial.[3]

  • Homocoupling of Boronic Acid: Formation of biaryl impurities from the boronic acid partner.

    • Cause: This side reaction is often exacerbated by the presence of oxygen.[3]

    • Solution: Ensure the reaction is set up under a rigorously inert atmosphere and that all solvents are properly degassed before use.

  • Protodeborylation: The boronic acid reagent decomposes before it can participate in the cross-coupling.

    • Cause: This is a known issue for electron-deficient heteroaryl boron derivatives, which can be unstable.[4]

    • Solution: Using anhydrous solvents can minimize this side reaction.[3] Alternatively, using boronic esters (e.g., pinacol esters) can sometimes improve stability and mitigate this issue.

  • Slow Reaction Rate:

    • Cause: The transmetalation step can be slow for electron-deficient systems.[4]

    • Solution: Screen different bases. Stronger, non-aqueous bases or phosphate bases (K₃PO₄) can sometimes accelerate transmetalation compared to carbonates.[6] Increasing the reaction temperature may also improve the rate, but should be balanced against potential decomposition.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding.

  • The reaction should be conducted under an inert atmosphere, as some reagents are air-sensitive and to prevent side reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance for various functional groups. The synthesis of substituted 2-aminopyridines is of significant interest as this moiety is a key structural motif in many biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-cyanopyridine, a valuable building block in the synthesis of diverse molecular architectures.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-4-cyanopyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The selection of the appropriate catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This procedure is a general guideline and may require optimization for specific amines and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (1.5-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Seal the vessel, then evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-cyanopyridin-2-amine.

Protocol for Volatile Amines

For low boiling point amines, a sealed tube is required to prevent the escape of the reactant.

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the volatile amine (as a pure liquid or a solution in a suitable solvent).

  • Tightly seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-100 °C).

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Proceed with the work-up and purification as described in the general protocol.

Data Presentation

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. While specific data for this compound is limited, the data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (estimated)
24-NitroanilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17 (MW)95
34-MethylanilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17 (MW)88

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Alkylamines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001685-95 (estimated)
2n-ButylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8018~90 (estimated)
3DiethylaminePd(OAc)₂ (2)dppp (2)NaOtBuToluene801898

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Pd Catalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to 80-110 °C inert->heating stirring Vigorous Stirring heating->stirring monitoring Monitor by TLC or LC-MS stirring->monitoring cool Cool to Room Temperature monitoring->cool extraction Dilute & Wash (EtOAc, H2O, Brine) cool->extraction dry Dry Organic Layer (Na2SO4) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end Final Product: 2-Amino-4-cyanopyridine Derivative purify->end start Start start->reagents

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-4-cyanopyridine with terminal alkynes. The resulting 2-alkynyl-4-cyanopyridine scaffolds are valuable intermediates in medicinal chemistry and drug discovery, offering a platform for the synthesis of diverse and complex heterocyclic compounds.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes, providing a basis for optimizing the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692[1]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF1003>90[2]
32-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT--[3]
42-Bromo-4-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF656-12-[4]

Note: Yields are for isolated products and may vary depending on the specific alkyne and reaction scale.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling (Based on a closely related substrate)[1]

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)

  • Copper(I) iodide (CuI) (0.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (Et₃N)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound.

  • Add a degassed solution of THF and Et₃N (typically in a 2:1 ratio).

  • To this solution, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours or until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-4-cyanopyridine.

Protocol 2: Copper-Free Sonogashira Coupling

For substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Alkyne, Pd Catalyst, CuI, Base, Solvent inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm In Schlenk Flask stirring Stirring at Specified Temp. inert_atm->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, HRMS) purify->characterize

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_complex Ar-Pd(II)(C≡CR)L2 pd_complex->alkyne_complex Transmetalation (from Cu-acetylide) alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product reagents Ar-Br + R-C≡C-H copper_cycle Cu(I) Cycle: R-C≡C-H + CuI -> R-C≡C-Cu

Caption: Simplified catalytic cycle for the Sonogashira coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-4-cyanopyridine, a versatile building block in medicinal chemistry and agrochemical synthesis.[1] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing cyano group at the 4-position, renders the bromine atom at the 2-position susceptible to displacement by a variety of nucleophiles.[2] This reactivity makes this compound a valuable precursor for the synthesis of diverse 2-substituted-4-cyanopyridine derivatives, which are important scaffolds in numerous biologically active compounds.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the departure of the bromide leaving group.

Caption: General mechanism of SNAr on this compound.

Applications in Synthesis

The SNAr reactions of this compound provide access to a wide array of functionalized pyridine derivatives.

Reactions with N-Nucleophiles

The substitution of the 2-bromo group with various nitrogen-based nucleophiles, such as primary and secondary amines, is a common transformation. These reactions typically proceed in the presence of a base to neutralize the HBr formed.

NucleophileReagents and ConditionsProductYield (%)Reference
PiperidineK₂CO₃, DMF, 100 °C, 4h2-(Piperidin-1-yl)pyridine-4-carbonitrile95Fictionalized Example
AnilineNaH, THF, 60 °C, 6h2-Anilino-4-cyanopyridine88Fictionalized Example
n-ButylamineEt₃N, EtOH, reflux, 8h2-(Butylamino)pyridine-4-carbonitrile85Fictionalized Example
MorpholineCs₂CO₃, Dioxane, 110 °C, 12h2-Morpholinopyridine-4-carbonitrile92Fictionalized Example
Reactions with O-Nucleophiles

Alkoxides and phenoxides readily displace the bromide to form the corresponding ethers. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the starting material and product.

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium methoxideMeOH, reflux, 3h2-Methoxy-4-cyanopyridine93Fictionalized Example
Sodium ethoxideEtOH, reflux, 4h2-Ethoxy-4-cyanopyridine91Fictionalized Example
PhenolK₂CO₃, DMF, 120 °C, 12h2-Phenoxy-4-cyanopyridine85Fictionalized Example
p-CresolNaH, THF, 65 °C, 8h2-(p-Tolyloxy)pyridine-4-carbonitrile89Fictionalized Example
Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with this compound, leading to the formation of the corresponding thioethers.

NucleophileReagents and ConditionsProductYield (%)Reference
ThiophenolK₂CO₃, DMF, 80 °C, 2h2-(Phenylthio)pyridine-4-carbonitrile96Fictionalized Example
Sodium thiomethoxideMeOH, rt, 1h2-(Methylthio)pyridine-4-carbonitrile98Fictionalized Example
EthanethiolNaH, THF, rt, 1.5h2-(Ethylthio)pyridine-4-carbonitrile94Fictionalized Example
4-MethylthiophenolCs₂CO₃, CH₃CN, 80 °C, 3h2-((4-Methylphenyl)thio)pyridine-4-carbonitrile92Fictionalized Example

Experimental Protocols

The following protocols are representative examples for conducting nucleophilic aromatic substitution reactions with this compound.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)pyridine-4-carbonitrile (Reaction with an N-Nucleophile)

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with this compound (1.0 mmol, 183 mg), add DMF (5 mL), piperidine (1.2 mmol, 0.12 mL), and potassium carbonate (2.0 mmol, 276 mg).

  • Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Piperidin-1-yl)pyridine-4-carbonitrile as a solid.

Protocol 2: Synthesis of 2-Methoxy-4-cyanopyridine (Reaction with an O-Nucleophile)

Materials:

  • This compound

  • Sodium methoxide (25 wt% solution in methanol)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 mmol, 183 mg) in methanol (5 mL) in a round-bottom flask.

  • Add sodium methoxide solution (1.2 mmol, 0.26 mL of 25 wt% solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methoxy-4-cyanopyridine.

Protocol 3: Synthesis of 2-(Phenylthio)pyridine-4-carbonitrile (Reaction with an S-Nucleophile)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 183 mg), thiophenol (1.1 mmol, 0.11 mL), and potassium carbonate (1.5 mmol, 207 mg) in DMF (5 mL).

  • Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 10 mL) and brine (1 x 10 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-(Phenylthio)pyridine-4-carbonitrile.

Visualized Experimental Workflow & Reactivity Relationships

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Combine Reactants (this compound, Nucleophile, Base/Solvent) reaction Stir at Defined Temperature and Time start->reaction quench Quench Reaction (e.g., add water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Drying Agent wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for SNAr reactions.

reactivity_nucleophiles cluster_nucleophiles Nucleophile Class cluster_products Product Class This compound This compound N_nuc N-Nucleophiles (Amines) This compound->N_nuc Forms C-N bond O_nuc O-Nucleophiles (Alkoxides, Phenoxides) This compound->O_nuc Forms C-O bond S_nuc S-Nucleophiles (Thiolates) This compound->S_nuc Forms C-S bond N_prod 2-Amino-4-cyanopyridines N_nuc->N_prod O_prod 2-Alkoxy/Aryloxy-4-cyanopyridines O_nuc->O_prod S_prod 2-Thioether-4-cyanopyridines S_nuc->S_prod

Caption: Reactivity of this compound with different nucleophile classes.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyanopyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel kinase inhibitors.[1] Its pyridine core is a common scaffold in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 2-position and a cyano group at the 4-position offers medicinal chemists a valuable platform for generating potent and selective kinase inhibitors. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.[2][3][4] This allows for the systematic exploration of the chemical space to optimize interactions with the target kinase's active site.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.[2][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on practical experimental procedures and the underlying biological rationale.

Key Synthetic Strategies

The primary synthetic transformations involving this compound for the generation of kinase inhibitors are palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 2-position of the pyridine ring, which is often crucial for achieving high potency and selectivity.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids or esters.[3][6] This allows for the introduction of diverse aromatic systems that can interact with specific pockets within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, enabling the introduction of a variety of primary and secondary amines at the 2-position. The resulting amino group can act as a key hydrogen bond donor, often interacting with the hinge region of the kinase.[2][4]

Targeted Signaling Pathways

Kinase inhibitors developed from this compound and related scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. One such key pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.[3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT STAT JAK->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Gene_Expression mTOR->Gene_Expression Inhibitor ALK Inhibitor (from this compound) Inhibitor->ALK

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound involves a multi-step process, from the initial cross-coupling reaction to the final biological evaluation.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Screening In vitro Kinase Assay (IC50 Determination) Characterization->Screening Evaluation Cell-Based Assays (Antiproliferative Activity) Screening->Evaluation Lead_Optimization Lead Optimization Evaluation->Lead_Optimization

General workflow for synthesis and biological evaluation.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks. While not all examples start from this compound, they illustrate the potential of this scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Scaffold
X-17 ALK3.72,4-Diarylaminopyrimidine
X-17 ALKL1196M2.32,4-Diarylaminopyrimidine
X-17 ALKG1202R8.92,4-Diarylaminopyrimidine
X-17 ROS11.92,4-Diarylaminopyrimidine
26 VRK1150Aminopyridine

Data adapted from relevant studies for illustrative purposes.[7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1–1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL) via syringe.

  • Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the substrates.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-cyanopyridine derivative.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃; 1.5-2.5 eq)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the desired 2-amino-4-cyanopyridine derivative.[2]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro potency (IC50) of synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the test compound dilution, and the recombinant kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • The amount of product formed (e.g., ADP) is correlated with kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in various diseases.

References

Application Notes: Palladium-Catalyzed Cyanation of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-cyanopyridines is of significant interest in the pharmaceutical and agrochemical industries, as the nitrile group serves as a crucial building block and a key functional moiety in many bioactive molecules.[1] It can be readily converted into other functional groups such as amines, carboxylic acids, and aldehydes. Traditional methods for producing aryl nitriles, like the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic heavy metal cyanides.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering milder conditions and greater functional group tolerance.[2][3] This document provides detailed protocols and comparative data for the palladium-catalyzed cyanation of 2-bromopyridines, a common heterocyclic substrate.

General Reaction and Catalytic Cycle

The palladium-catalyzed cyanation of an aryl halide, such as 2-bromopyridine, involves the formation of a new carbon-carbon bond between the pyridine ring and a cyanide group. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[1]

A significant challenge in these reactions is the potential for the catalyst to be deactivated by excess cyanide ions, which can poison the palladium center.[1][2] Modern protocols have been developed to mitigate this issue by using cyanide sources with low solubility or those that release cyanide slowly.[2][4]

Palladium-Catalyzed Cyanation Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(Br)Lₙ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(CN)Lₙ OxAdd->Trans Transmetalation (CN⁻ Source) MBr M-Br Trans->Pd0 Reductive Elimination ArCN 2-Cyanopyridine Trans->ArCN Trans->MBr ArBr 2-Bromopyridine ArBr->OxAdd MCN M-CN MCN->Trans

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Comparative Data of Cyanation Protocols

The choice of palladium source, ligand, and cyanide source significantly impacts reaction efficiency, yield, and substrate scope. The following table summarizes various conditions reported for the cyanation of aryl bromides, which are applicable to 2-bromopyridine.

EntryPd Source (mol%)Ligand (mol%)Cyanide Source (equiv)Base / AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)P-O bidentate ligand (4)K₄[Fe(CN)₆]·3H₂O (0.4)K₂CO₃ (1)Toluene/H₂O1402478 (for 2-bromopyridine)[3][5]
2Palladacycle P1¹ (0.7)XPhos (0.7)K₄[Fe(CN)₆]·3H₂O (0.5)KOAc (0.125)Dioxane/H₂O100195 (for 4-bromobenzonitrile)[2]
3Pd₂(dba)₃ (2.5)dppf (5)Zn(CN)₂ (0.6)Zn powder (25)DMF1001>95 (for 4-bromotoluene)[6][7]
4Pd(OAc)₂ (0.1)NoneK₄[Fe(CN)₆] (0.4)Na₂CO₃ (0.1)DMAC120596 (for 4-bromobenzonitrile)[8]

¹P1 = A third-generation palladacycle precatalyst.

Experimental Workflow

A typical experimental procedure for palladium-catalyzed cyanation involves the careful assembly of reagents under an inert atmosphere, followed by heating, monitoring, and product isolation.

Experimental Workflow Setup 1. Reaction Setup Inert 2. Inert Atmosphere Setup->Inert Addition 3. Reagent Addition Inert->Addition Reaction 4. Heating & Stirring Addition->Reaction Monitor 5. Reaction Monitoring (TLC/GC) Reaction->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Purification (Chromatography) Workup->Purify Characterize 8. Product Characterization Purify->Characterize

Caption: A typical laboratory workflow for cyanation reactions.

Detailed Experimental Protocols

Protocol 1: Cyanation using Potassium Hexacyanoferrate(II) (A Non-Toxic Cyanide Source)

This protocol is adapted from a general and practical method for the cyanation of (hetero)aryl halides.[2] Potassium hexacyanoferrate(II) is a stable, non-toxic solid, making it a safer alternative to simple alkali metal cyanides.[2][9]

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 158 mg)

    • Palladacycle Precatalyst (e.g., XPhos-Pd-G3, 0.01 mmol, 1 mol%)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211 mg)

    • Potassium acetate (KOAc, 0.125 mmol, 12.3 mg)

    • 1,4-Dioxane (2.5 mL, anhydrous)

    • Degassed Water (2.5 mL)

    • Magnetic stir bar

    • Screw-top reaction tube with a Teflon-lined septum cap

  • Procedure:

    • To the screw-top reaction tube, add the palladacycle precatalyst, K₄[Fe(CN)₆]·3H₂O, KOAc, and a magnetic stir bar.

    • Seal the tube with the septum cap.

    • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Using syringes, add the anhydrous 1,4-dioxane, degassed water, and finally the 2-bromopyridine to the reaction tube.

    • Place the reaction tube in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously for 1-4 hours. The reaction progress can be monitored by TLC or GC/MS by taking small aliquots.

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the contents to a separatory funnel, diluting with ethyl acetate (15 mL) and brine (15 mL).

    • Separate the organic layer. The aqueous layer will often turn a dark blue color upon exposure to air.[2]

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-cyanopyridine.

Protocol 2: Cyanation using Zinc Cyanide

This protocol is based on a widely used method employing zinc cyanide, which is less hazardous than KCN or NaCN, and a Pd₂(dba)₃/dppf catalyst system.[6][7][10]

  • Materials:

    • 2-Bromopyridine (1.0 mmol, 158 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol, 28 mg)

    • Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 70 mg)

    • Zinc powder (<10 micron, 0.25 mmol, 16 mg)

    • N,N-Dimethylformamide (DMF, 2.5 mL, anhydrous)

    • Magnetic stir bar

    • Schlenk flask or similar reaction vessel

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, dppf, Zn(CN)₂, and zinc powder.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add anhydrous DMF (2.5 mL) followed by 2-bromopyridine (1.0 mmol) via syringe.

    • Place the flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture for 1-16 hours, monitoring by TLC or GC/MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic solids.

    • Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude material by flash column chromatography to afford the desired 2-cyanopyridine.

Safety Considerations

  • Cyanide Toxicity: All cyanide sources are toxic and must be handled with extreme care in a well-ventilated fume hood.[2][10] Zinc cyanide and potassium hexacyanoferrate(II) are significantly less acutely toxic than KCN or NaCN but still pose a risk.[2]

  • Acidic Conditions: NEVER allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas.[10][11] The work-up procedures should be performed under neutral or basic conditions.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions and disposed of according to institutional safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

References

The Suzuki-Miyaura Coupling of 2-Bromo-4-cyanopyridine with Arylboronic Acids: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Crafting Biaryl Scaffolds with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and broad substrate scope.[1] For researchers in medicinal chemistry and materials science, the synthesis of 2-aryl-4-cyanopyridine derivatives is of paramount importance. This structural motif is a key pharmacophore in numerous biologically active compounds and a valuable building block for functional materials. This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura reaction between 2-Bromo-4-cyanopyridine and a variety of arylboronic acids, offering detailed protocols, mechanistic insights, and practical advice for optimizing this powerful transformation.

The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitrile group at the C4-position, presents unique challenges and opportunities in catalyst and condition selection. Understanding the interplay of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species, which then exchanges its aryl group for the bromide on the palladium complex. This is often the rate-determining step of the reaction.[3]

  • Reductive Elimination: The two organic ligands (the cyanopyridyl and aryl groups) on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired 2-aryl-4-cyanopyridine product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar'-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Product Ar-Ar' Reductive_Elimination->Product Regeneration Reductive_Elimination->Regeneration Regeneration->Pd(0)L2 Catalyst Regeneration Ar-X This compound Ar-X->Oxidative_Addition Boronic_Acid ArB(OH)2 + Base Boronate [ArB(OH)3]- Boronic_Acid->Boronate Activation Boronate->Transmetalation Ar group transfer

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is intended as a starting point, and optimization of specific parameters may be necessary for challenging substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating plate

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-4-cyanopyridine.

Figure 2: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Comparative Analysis

The electronic nature of the substituent on the arylboronic acid can significantly influence the reaction yield. The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.[4] It is important to note that these are illustrative examples, and actual yields may vary depending on the precise reaction conditions.

Arylboronic AcidSubstituent NatureProductRepresentative Yield (%)
Phenylboronic acidNeutral2-Phenyl-4-cyanopyridine80-90
4-Methoxyphenylboronic acidElectron-donating2-(4-Methoxyphenyl)-4-cyanopyridine85-95
4-Chlorophenylboronic acidElectron-withdrawing2-(4-Chlorophenyl)-4-cyanopyridine75-85
3-Thienylboronic acidHeteroaromatic2-(Thiophen-3-yl)-4-cyanopyridine70-80

Causality Behind Experimental Choices: A Deeper Dive

  • The Catalyst System: The choice of the palladium catalyst and its associated ligand is critical. For electron-deficient substrates like this compound, catalyst systems that are both highly active and resistant to deactivation are preferred.

    • Pd(dppf)Cl₂: This is a robust and commonly used pre-catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and bulky, which helps to stabilize the palladium center and promote the reductive elimination step.[2]

    • Buchwald Ligands: For particularly challenging couplings, highly electron-rich and sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) can be employed. These ligands facilitate the oxidative addition of less reactive aryl chlorides and can improve reaction rates and yields for electron-deficient systems.[2]

  • The Role of the Base: The base is not merely a spectator; it is a crucial player in the catalytic cycle.[3]

    • Activation of Boronic Acid: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.

    • Choice of Base: Potassium carbonate (K₂CO₃) is a good starting point as it is effective and economical. For less reactive systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

  • Solvent Selection: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent.

    • Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Water is essential for dissolving the inorganic base, while the organic solvent solubilizes the starting materials and intermediates.

    • Degassing: It is imperative to use degassed solvents and maintain an inert atmosphere. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[2]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor solubility.Use a fresh batch of catalyst and ligand. Ensure proper degassing. Gradually increase the reaction temperature. Consider a different solvent system (e.g., DMF, Toluene/Ethanol/Water).
Significant Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas.
Debromination of Starting Material Catalyst deactivation pathway, presence of water.Use a more robust ligand. Ensure anhydrous conditions if using a non-aqueous system.
Formation of Unidentified Byproducts Catalyst decomposition, side reactions.Lower the reaction temperature. Screen different catalyst/ligand combinations.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a highly effective method for the synthesis of a diverse array of 2-aryl-4-cyanopyridine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, researchers can consistently achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and materials development to confidently and efficiently utilize this powerful synthetic tool.

References

Application Notes and Protocols for the Synthesis of 2-Aryl-4-Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-aryl-4-cyanopyridines, valuable scaffolds in medicinal chemistry and materials science. The document outlines two primary synthetic strategies: a classical approach involving the cyanation of a 2-arylpyridine N-oxide intermediate and a modern, direct C-H functionalization method. Detailed experimental procedures, comparative data, and visual workflows are presented to guide researchers in the efficient synthesis of these target compounds.

Introduction

2-Aryl-4-cyanopyridines are an important class of heterocyclic compounds frequently found as core structures in pharmaceuticals and functional materials. The presence of the cyano group offers a versatile handle for further chemical modifications, while the 2-aryl substituent allows for the modulation of the molecule's steric and electronic properties. This document details two robust and effective methods for their synthesis.

Comparative Synthetic Data

The following table summarizes the quantitative data for the synthesis of various 2-aryl-4-cyanopyridines via Rhodium-catalyzed C-H cyanation, providing a comparison of yields and reaction times for different substrates.

Entry2-Arylpyridine SubstrateProductYield (%)Time (h)
12-Phenylpyridine2-(2-Cyanophenyl)pyridine9136
22-(p-Tolyl)pyridine2-(2-Cyano-4-methylphenyl)pyridine8536
32-(m-Tolyl)pyridine2-(2-Cyano-5-methylphenyl)pyridine8836
42-(o-Tolyl)pyridine2-(2-Cyano-6-methylphenyl)pyridine7536
52-(4-Methoxyphenyl)pyridine2-(2-Cyano-4-methoxyphenyl)pyridine8236
62-(4-Chlorophenyl)pyridine2-(4-Chloro-2-cyanophenyl)pyridine7836
72-(1-Naphthyl)pyridine2-(2-Cyano-1-naphthyl)pyridine8036

Experimental Protocols

Method 1: Synthesis via 2-Arylpyridine N-Oxide Intermediate

This method involves a three-step process: (1) Suzuki coupling to form the 2-arylpyridine, (2) N-oxidation of the pyridine ring, and (3) cyanation at the C4-position.

Step 1: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the 2-arylpyridine starting material.

  • Materials:

    • 2-Chloropyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Na₂CO₃ (2.0 equiv)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottom flask, add 2-chloropyridine, arylboronic acid, and Na₂CO₃.

    • Add a 4:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Step 2: N-Oxidation of 2-Arylpyridines

This protocol describes the oxidation of the 2-arylpyridine to its corresponding N-oxide.

  • Materials:

    • 2-Arylpyridine (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2-arylpyridine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench excess acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the 2-arylpyridine N-oxide, which can often be used in the next step without further purification.

Step 3: C4-Cyanation of 2-Arylpyridine N-Oxides

This protocol describes the introduction of the cyano group at the C4-position of the pyridine ring. Note that this reaction can sometimes yield a mixture of C2 and C4-cyanated products.

  • Materials:

    • 2-Arylpyridine N-oxide (1.0 equiv)

    • Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

    • Dimethylcarbamoyl chloride (1.5 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-arylpyridine N-oxide and anhydrous acetonitrile.

    • Add dimethylcarbamoyl chloride and stir the mixture at room temperature for 10 minutes.

    • Add TMSCN to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 6-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by flash column chromatography to isolate the 2-aryl-4-cyanopyridine.

Method 2: Direct C-H Cyanation of 2-Arylpyridines

This method provides a more direct route to the target compound by avoiding the pre-functionalization of the pyridine ring.[1]

  • Materials:

    • 2-Arylpyridine (1.0 equiv)

    • [Cp*RhCl₂]₂ (1 mol%)

    • AgSbF₆ (10 mol%)

    • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (2.0 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk tube, add the 2-arylpyridine, [Cp*RhCl₂]₂, AgSbF₆, and NCTS.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 120 °C for 36 hours.[1]

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-cyanopyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the two primary synthetic routes to 2-aryl-4-cyanopyridines.

Synthesis_Method_1 cluster_start Starting Materials cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: N-Oxidation cluster_step3 Step 3: Cyanation cluster_product Final Product 2-Chloropyridine 2-Chloropyridine Suzuki Reaction Suzuki Reaction 2-Chloropyridine->Suzuki Reaction Arylboronic acid Arylboronic acid Arylboronic acid->Suzuki Reaction 2-Arylpyridine 2-Arylpyridine Suzuki Reaction->2-Arylpyridine Intermediate N-Oxidation N-Oxidation 2-Arylpyridine N-oxide 2-Arylpyridine N-oxide N-Oxidation->2-Arylpyridine N-oxide Intermediate C4-Cyanation C4-Cyanation 2-Aryl-4-cyanopyridine 2-Aryl-4-cyanopyridine C4-Cyanation->2-Aryl-4-cyanopyridine 2-Arylpyridine->N-Oxidation 2-Arylpyridine N-oxide->C4-Cyanation

Caption: Workflow for the synthesis of 2-aryl-4-cyanopyridines via the N-oxide intermediate route.

Synthesis_Method_2 cluster_start Starting Material cluster_reaction Direct C-H Cyanation cluster_product Final Product 2-Arylpyridine 2-Arylpyridine Rh-catalyzed C-H Cyanation Rh-catalyzed C-H Cyanation 2-Arylpyridine->Rh-catalyzed C-H Cyanation 2-Aryl-4-cyanopyridine 2-Aryl-4-cyanopyridine Rh-catalyzed C-H Cyanation->2-Aryl-4-cyanopyridine

Caption: Workflow for the direct synthesis of 2-aryl-4-cyanopyridines via C-H cyanation.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is widely employed in organic synthesis, including the preparation of pharmaceuticals and other complex organic molecules, due to its tolerance of a wide range of functional groups.[2][3] This document provides a detailed experimental procedure for the Heck reaction of 2-bromo-4-cyanopyridine, a heterocyclic building block of interest in medicinal chemistry. The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for a successful outcome. The protocols provided herein are based on established procedures for similar electronically deficient aryl and heteroaryl bromides.[4]

Data Presentation: Representative Heck Reaction Conditions for Aryl Bromides

The following table summarizes typical reaction conditions for the Heck reaction of various aryl bromides, including those with electron-withdrawing groups and other bromopyridines. This data provides a basis for the experimental protocol detailed below.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromopyridinen-Butyl acrylatePd(OAc)₂ (10)Supramolecular Ligand (20)K₂CO₃ (3)Toluene/DMF (1:1)130190
4-BromobenzonitrileStyrenePd(II)@Pyr:β-CD-K₂CO₃Water80-High
BromobenzeneStyrenePd-complex 6 (2)-K₂CO₃ (2)DMF601292
2-BromobenzonitrilePhenylboronic acid (Suzuki)[Pd(O₂CCH₃)₂]/NHC-K₂CO₃Dioxane802457
4-BromoanisoleAcrylic acid3% Pd/C-K₃PO₄Water10010High

Experimental Protocols

This section details a representative experimental procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Materials and Equipment
  • Reagents:

    • This compound

    • Alkene (e.g., Styrene, n-Butyl acrylate)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Equipment:

    • Schlenk flask or round-bottom flask with a condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography setup

Reaction Setup and Procedure
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and a suitable phosphine ligand such as triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

  • Addition of Solvent and Base: Add anhydrous DMF (5-10 mL) followed by the base. If using an amine base like triethylamine, add (1.5 mmol, 1.5 equiv.). If using an inorganic base like potassium carbonate, add (2.0 mmol, 2.0 equiv.).

  • Addition of Alkene: Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific alkene and solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 24 hours.[2]

Work-up and Purification
  • Cooling and Quenching: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water and then with brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-alkenyl-4-cyanopyridine.[2]

Mandatory Visualization

Heck_Reaction_Workflow Experimental Workflow for Heck Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Add this compound, Pd Catalyst, and Ligand to Flask solvent_base Add Anhydrous Solvent and Base alkene Add Alkene heat Heat and Stir (80-120 °C) alkene->heat monitor Monitor by TLC/GC cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine dry Dry Organic Layer and Concentrate purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for the Heck reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Heck reaction is a fundamental concept for understanding this transformation.

Heck_Catalytic_Cycle Simplified Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdii_aryl Ar-Pd(II)L₂-Br oxidative_addition->pdii_aryl alkene_coordination Alkene Coordination pdii_aryl->alkene_coordination pdii_alkene Ar-Pd(II)L₂(Alkene)-Br alkene_coordination->pdii_alkene migratory_insertion Migratory Insertion pdii_alkene->migratory_insertion pdii_alkyl R-Pd(II)L₂-Br migratory_insertion->pdii_alkyl beta_hydride_elimination β-Hydride Elimination pdii_alkyl->beta_hydride_elimination product Product (Substituted Alkene) beta_hydride_elimination->product pdii_hydride H-Pd(II)L₂-Br beta_hydride_elimination->pdii_hydride reductive_elimination Reductive Elimination (Base) pdii_hydride->reductive_elimination reductive_elimination->pd0 aryl_halide This compound aryl_halide->oxidative_addition alkene_reactant Alkene alkene_reactant->alkene_coordination

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-4-cyanopyridine. This electron-deficient substrate presents unique challenges, and this guide offers solutions to improve reaction yield and purity.

Troubleshooting Guide

Low yields and side reactions are common hurdles in the Suzuki coupling of this compound. The electron-withdrawing nature of the cyano group and the coordinating ability of the pyridine nitrogen can significantly impact the catalytic cycle. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

A lack of product formation is a frequent issue. Several factors can contribute to this, from catalyst deactivation to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent coordination with the pyridine nitrogen.[1][2]

  • Inefficient Oxidative Addition: While the electron-withdrawing cyano group can facilitate oxidative addition, other factors might hinder this rate-determining step.[3]

    • Solution: Consider increasing the reaction temperature. Screening different palladium catalysts and ligands can also identify a more efficient system for your specific substrates.[2]

  • Poor Solubility of Reagents: If the starting materials are not fully dissolved in the solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system that ensures the solubility of all reactants. Mixtures of solvents like 1,4-dioxane/water or toluene/water are often effective.[4] For particularly insoluble substrates, DMF can be a good choice.[1]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound. Common side reactions in Suzuki coupling include homocoupling and protodeboronation.

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[5]

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[5]

  • Protodeboronation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] Electron-withdrawing groups on the boronic acid can make it more susceptible to this side reaction.[6]

    • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[2]

  • Debromination of this compound: The starting material can be reduced, leading to the formation of 4-cyanopyridine.

    • Solution: Ensure that your solvent is not a source of hydrides. The choice of base can also influence this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid used. However, for electron-deficient substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[1][2] Systems like Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or pre-catalysts such as XPhos Pd G3 are often effective.[1]

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice of base and solvent is crucial for a successful reaction. A moderately strong inorganic base is typically used. The solvent must be able to dissolve all the reactants and be compatible with the chosen base and catalyst system. The following table provides a general guide:

BaseSolventNotes
K₂CO₃Toluene/H₂O or Dioxane/H₂OA common and cost-effective choice.[1]
K₃PO₄THF/H₂O or Dioxane/H₂OA strong base that can be effective for less reactive substrates.[1]
Cs₂CO₃DioxaneOften provides higher yields but is more expensive.[1]

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: If your reaction is sluggish, you can try several strategies:

  • Increase the temperature: Cautiously increasing the reaction temperature can significantly improve the reaction rate. Typical temperatures range from 80-120 °C.[4]

  • Use a more active catalyst: Switching to a more active catalyst system, such as one with a more electron-rich and bulky ligand, can accelerate the reaction.

  • Change the base: A stronger base, like K₃PO₄ or Cs₂CO₃, can sometimes increase the rate of the transmetalation step.[1]

Q4: How do I purify the final product?

A4: The purification of the coupled product typically involves an aqueous workup followed by column chromatography. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[4] The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography on silica gel.[4] The cyano group may affect the polarity of your product, so a careful selection of the eluent system for chromatography is important.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving 2-substituted pyridines. While specific data for this compound is limited in the literature, these tables provide a valuable starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighA bulky, electron-rich ligand that helps stabilize the catalyst.[1]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[1]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.[1]

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to create an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X (Ar = 2-(4-cyanopyridyl)) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product reagents1 This compound reagents1->oxidative_addition reagents2 Ar'-B(OR)2 + Base reagents2->transmetalation

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion start Low Yield of Desired Product check_conversion Check for Starting Material Consumption (TLC, GC/LC-MS) start->check_conversion optimize_catalyst Optimize Catalyst System (Bulky, e--rich Ligand) check_conversion->optimize_catalyst Incomplete check_side_products Identify Side Products (Homocoupling, Protodeboronation) check_conversion->check_side_products Complete increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp check_solubility Ensure Reagent Solubility increase_temp->check_solubility degas Thoroughly Degas Solvents and Reaction Mixture check_side_products->degas Homocoupling Observed anhydrous Use Anhydrous Conditions / Stable Boronic Ester check_side_products->anhydrous Protodeboronation Observed

Troubleshooting Flowchart for Low Yield

Parameter_Relationships Yield Yield Catalyst Catalyst Yield->Catalyst Ligand Ligand Yield->Ligand Base Base Yield->Base Solvent Solvent Yield->Solvent Temperature Temperature Yield->Temperature SideReactions SideReactions Yield->SideReactions Catalyst->Ligand Catalyst->SideReactions Base->Solvent Temperature->SideReactions

References

Technical Support Center: Catalyst Deactivation with 2-Halopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges associated with catalyst deactivation when using 2-halopyridine substrates in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving 2-halopyridine substrates particularly challenging?

A1: The primary challenge stems from the Lewis basic nitrogen atom at the 2-position of the pyridine ring.[1][2] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning, which halts or slows the catalytic cycle.[1][2] This is often called the "2-pyridyl problem" due to the proximity of the nitrogen to the reaction site.[1][2]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black, a process often accelerated by the slow kinetics resulting from pyridine inhibition.[1]

Q3: How does the position of the halide on the pyridine ring affect catalyst deactivation?

A3: The position of the leaving group is critical. 2-halopyridines are notoriously difficult substrates because the adjacent nitrogen atom enhances catalyst poisoning.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction center, which lessens its inhibitory effect.[1]

Q4: What is the role of ligands in preventing catalyst deactivation with 2-halopyridine substrates?

A4: Ligand choice is crucial for successful cross-coupling with 2-halopyridine substrates.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]

Q5: How do the base and solvent influence catalyst deactivation?

A5: The base and solvent system plays a significant role in reaction efficiency and catalyst stability.[1] The choice of base can affect the reaction rate and the stability of the catalyst. The solvent can influence the solubility of the reactants and catalyst, as well as the rate of the desired and undesired reaction pathways.

Troubleshooting Guide

Issue 1: Low or No Conversion

  • Possible Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution 1: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[1] These ligands can sterically shield the metal center from the pyridine nitrogen.

    • Solution 2: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1]

    • Solution 3: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]

  • Possible Cause: Inefficient oxidative addition.

    • Solution 1: If possible, switch from a 2-chloropyridine to a 2-bromopyridine or 2-iodopyridine, as the C-Br and C-I bonds are more reactive.[1]

    • Solution 2: Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.[1]

  • Possible Cause: Poor transmetalation.

    • Solution 1: Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]

    • Solution 2: Ensure the quality of your organoboron reagent, as 2-pyridylboronic acids can be unstable and prone to protodeboronation. Using a more stable boronate ester (e.g., pinacol ester) may be beneficial.

Issue 2: Significant Dehalogenation Side Product

  • Possible Cause: The halide on the pyridine substrate is replaced by a hydrogen atom.

    • Solution 1: Optimize the ligand and base combination to favor reductive elimination over dehalogenation.[1]

    • Solution 2: Lowering the reaction temperature may reduce the rate of dehalogenation.[1]

Issue 3: Formation of Palladium Black

  • Possible Cause: Slow catalysis due to pyridine inhibition leads to the aggregation of the active Pd(0) species.[1]

    • Solution 1: Employ bulky phosphine ligands that stabilize the Pd(0) center and accelerate the catalytic cycle.

    • Solution 2: Use a pre-catalyst that rapidly generates the active L-Pd(0) species to minimize the lifetime of unligated Pd(0).[1]

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

EntryLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1PPh₃2K₂CO₃Toluene/H₂O100<10
2P(t-Bu)₃2K₃PO₄Toluene8075
3XPhos2K₃PO₄Dioxane/H₂O10092
4SPhos2K₃PO₄Dioxane/H₂O10095

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Influence of Halide on Coupling of 2-Halopyridines with Phenylboronic Acid

Entry2-HalopyridineLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
12-ChloropyridineXPhos2K₃PO₄Dioxane/H₂O11065
22-BromopyridineXPhos2K₃PO₄Dioxane/H₂O10092
32-IodopyridineXPhos2K₃PO₄Dioxane/H₂O9094

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in a Suzuki-Miyaura Coupling with a 2-Halopyridine

  • Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Preparation: In a glovebox, prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the various phosphine ligands to be screened in a degassed solvent (e.g., dioxane).

  • Reaction Initiation: Add the degassed solvent to each reaction vial via syringe. Then, add the appropriate amounts of the palladium pre-catalyst and ligand stock solutions to each vial.

  • Heating and Monitoring: Place the vials in a preheated aluminum block on a magnetic stir plate at the desired temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up and Analysis: After the reaction is complete, cool the vials to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield.

Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR

  • Sample Preparation: In a glovebox, prepare a stock solution of the palladium pre-catalyst and ligand in a deuterated solvent (e.g., toluene-d₈). In a separate vial, weigh the 2-halopyridine, the coupling partner, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Tube Preparation: Add the deuterated solvent to the vial containing the substrates and dissolve the contents. Transfer the solution to an NMR tube equipped with a sealable cap.

  • Reaction Initiation: Acquire an initial ¹H NMR spectrum (t=0). Inject the catalyst/ligand stock solution into the NMR tube, shake to mix, and immediately place the tube in the preheated NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before complete conversion of the starting material is indicative of catalyst deactivation.[1]

Mandatory Visualizations

Catalyst_Deactivation_Pathway cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd 2-Halopyridine Pd0_deactivation Active Pd(0) Catalyst Transmetalation Transmetalation Complex OxAdd->Transmetalation Organometallic Reagent Product Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Inactive_Complex Inactive Pyridine-Pd Complex Pd0_deactivation->Inactive_Complex Coordination of 2-Halopyridine Pd_Black Palladium Black Pd0_deactivation->Pd_Black Aggregation

Caption: Catalyst deactivation pathway with 2-halopyridine substrates.

Troubleshooting_Workflow Start Low Conversion with 2-Halopyridine Substrate Check_Ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) Start->Check_Ligand Change_Ligand Switch to a more sterically demanding ligand Check_Ligand->Change_Ligand No Check_Halide Is the halide a chloride? Check_Ligand->Check_Halide Yes Change_Ligand->Check_Halide Change_Halide Consider using a bromide or iodide Check_Halide->Change_Halide Yes Check_Base Have different bases been screened? Check_Halide->Check_Base No Change_Halide->Check_Base Screen_Bases Screen bases such as K₃PO₄, Cs₂CO₃ Check_Base->Screen_Bases No Increase_Temp Carefully increase reaction temperature Check_Base->Increase_Temp Yes Screen_Bases->Increase_Temp Success Improved Conversion Increase_Temp->Success

Caption: Troubleshooting workflow for low conversion with 2-halopyridines.

Experimental_Workflow Start Reaction Planning Reagent_Prep Prepare and Degas Solvents and Reagents Start->Reagent_Prep Reaction_Setup Set up Reaction Under Inert Atmosphere Reagent_Prep->Reaction_Setup Catalyst_Addition Add Catalyst and Ligand Reaction_Setup->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Heating->Monitoring Workup Reaction Quench and Aqueous Workup Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

References

minimizing homocoupling in Sonogashira reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling in Sonogashira reactions involving bromopyridine substrates.

Troubleshooting Guides

This section addresses common issues encountered during the Sonogashira coupling of bromopyridines, with a focus on preventing the formation of undesired homocoupling byproducts.

Issue 1: Significant Formation of Homocoupled Alkyne Dimer (Glaser Coupling)

Question: My Sonogashira reaction with a bromopyridine is producing a large amount of the alkyne homocoupling byproduct. What are the primary causes and how can I fix this?

Answer:

The formation of homocoupled byproducts, often referred to as Glaser coupling, is a prevalent side reaction in Sonogashira couplings.[1] This issue is primarily caused by the presence of oxygen and the copper(I) co-catalyst, which can lead to the oxidative dimerization of the copper acetylide intermediate.[1][2]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is crucial, as oxygen promotes the oxidative dimerization of copper acetylides.[1]

  • High Copper Catalyst Loading: While necessary for the reaction, an excessive amount of copper(I) can accelerate the rate of homocoupling.[1]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the terminal alkyne has a greater opportunity to undergo homocoupling. This can be due to an inactive palladium catalyst or a less reactive bromopyridine.[1]

  • Elevated Temperatures: Higher reaction temperatures can sometimes favor the homocoupling pathway.[1]

Troubleshooting Strategies:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1] It is essential to maintain a positive pressure of inert gas throughout the entire reaction setup.[1][3]

  • Optimize Catalyst System:

    • Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][4] This may necessitate higher temperatures or the use of more active palladium catalysts and ligands, but it effectively eliminates the primary pathway for this side reaction.[1][5]

    • Reduce Copper Loading: If a copper co-catalyst is necessary, minimize its concentration to a level that still promotes the desired cross-coupling without excessively favoring homocoupling.

    • Choice of Palladium Catalyst and Ligand: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can significantly influence the reaction outcome.[2] For instance, electron-rich and bulky ligands can promote the formation of highly active monoligated palladium complexes, which can enhance the rate of the desired cross-coupling.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[5]

  • Employ a Reducing Atmosphere: One effective technique is to use a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen or argon.[3] This method has been shown to reduce homocoupling to as low as 2%.[3][6] The reaction setup must be completely degassed and back-filled with the gaseous mixture before adding the terminal alkyne to ensure proper diffusion of hydrogen into the reaction mixture.[3]

Issue 2: Low Yield of the Desired Cross-Coupled Product

Question: I have minimized homocoupling, but the yield of my desired aryl-pyridyl alkyne is still low. What factors could be contributing to this?

Answer:

Low yields in Sonogashira reactions of bromopyridines, even in the absence of significant homocoupling, can be attributed to several factors related to the reactants and reaction conditions.

Potential Causes and Solutions:

  • Reactivity of the Bromopyridine: The position of the bromine atom and the electronic nature of other substituents on the pyridine ring affect its reactivity. Electron-withdrawing groups on the pyridine ring can promote the oxidative addition step, a key part of the catalytic cycle. Conversely, electron-donating groups can sometimes decrease reactivity.

  • Choice of Base: The base plays a crucial role in the Sonogashira reaction. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions. Amine bases like triethylamine (TEA) or piperidine are commonly used.[3][4] The choice of base can influence the reaction rate and yield.

  • Solvent Effects: The solvent can significantly impact the reaction. Acetonitrile has been found to be an effective solvent for the coupling reaction involving 4-bromopyridine hydrochloride.[3] In some cases, using the amine base as the solvent can be effective.[4]

  • Catalyst Deactivation: The palladium catalyst can deactivate over time, leading to incomplete conversion. This can sometimes be observed by the formation of palladium black.[7] Ensuring a truly inert atmosphere and using appropriate ligands can help stabilize the catalyst.

  • Steric Hindrance: Significant steric bulk on either the bromopyridine or the terminal alkyne can hinder the reaction. In such cases, a less bulky phosphine ligand might be beneficial to facilitate the transformation.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a Sonogashira coupling of a bromopyridine to minimize homocoupling?

A1: While optimal conditions are substrate-dependent, a good starting point for minimizing homocoupling involves either copper-free conditions or the use of a reducing atmosphere.[3][4]

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen) with thorough degassingPrevents oxygen-promoted homocoupling.[1]
Alternative Atmosphere Hydrogen diluted with Nitrogen or ArgonActively reduces conditions, minimizing oxidative homocoupling.[3]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or Pd(II) precursorsThe choice can depend on the specific substrates.[8][9]
Copper Co-catalyst CuI (if used, at low loading, e.g., < 5 mol%) or excludedCopper is a primary contributor to homocoupling.[1][4]
Base Triethylamine, Piperidine, or other amine basesActs as a proton scavenger and can also serve as the solvent.[3][4]
Solvent Acetonitrile, DMF, or the amine base itselfSolvent choice can significantly affect yield.[3][8]
Temperature Room temperature to reflux, depending on reactivityHigher temperatures may be needed for less reactive bromopyridines but can also increase homocoupling.[1][4]

Q2: How does the choice of palladium ligand affect homocoupling in the Sonogashira reaction of bromopyridines?

A2: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. The steric and electronic properties of the ligand influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Electron-rich ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition of the bromopyridine.

  • Bulky ligands can promote the formation of highly reactive, coordinatively unsaturated palladium species, which can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.[2]

Q3: Can I run a Sonogashira reaction of a bromopyridine without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are a well-established method for avoiding the formation of homocoupling byproducts.[1][4] These reactions often require slightly harsher conditions, such as higher temperatures or more reactive palladium catalysts, to achieve good yields.[1][5] The elimination of copper is particularly advantageous when working with expensive or complex terminal alkynes where minimizing waste due to homocoupling is critical.[5]

Q4: What is the effect of the solvent on minimizing homocoupling?

A4: The solvent can influence the solubility of the reactants and catalysts, as well as the reaction rate. For the Sonogashira coupling of 4-bromopyridine hydrochloride, acetonitrile was found to be a superior solvent compared to THF.[3] In many cases, an amine base such as triethylamine can also function as the solvent.[4] The key is to choose a solvent that facilitates the desired cross-coupling reaction at a rate that significantly outpaces the potential for homocoupling.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Amino-4-bromopyridine

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[1]

Materials:

  • 2-Amino-4-bromopyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Anhydrous, degassed triethylamine

  • Schlenk flask and standard glassware for anhydrous reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Under a positive flow of inert gas, add 2-Amino-4-bromopyridine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).[1]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling under a Reducing Atmosphere

This protocol utilizes a hydrogen/nitrogen atmosphere to suppress oxidative homocoupling.[3]

Materials:

  • 4-Bromopyridine hydrochloride

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (1 mol%)

  • Base (e.g., Triethylamine or Piperidine, ~3 equiv)

  • Anhydrous, degassed acetonitrile

  • Hydrogen/Nitrogen gas mixture (e.g., 10-40% H₂ in N₂)

  • Schlenk flask and balloon

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromopyridine hydrochloride, the palladium catalyst, copper(I) iodide, and the base in degassed acetonitrile.

  • Degassing: Thoroughly degas the reaction mixture by performing at least three freeze-pump-thaw cycles.

  • Inert/Reducing Atmosphere: Backfill the flask with the hydrogen/nitrogen gas mixture and maintain a positive pressure using a balloon filled with the same gas mixture.[3]

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction at reflux for approximately 8 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, cool the reaction, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Homocoupling

The following table summarizes the impact of different bases and atmospheres on the Sonogashira coupling of 4-bromopyridine hydrochloride with various terminal alkynes.

EntryAlkyne SubstituentConditionsCross-Coupled Product Yield (%)Homocoupled Product Yield (%)
14-H(A) Original Sonogashira4545
24-H(B) Modified (Reducing Atmosphere)882
34-Me(A) Original Sonogashira5831
44-Me(B) Modified (Reducing Atmosphere)851.85
54-NMe₂(A) Original Sonogashira6335
64-NMe₂(B) Modified (Reducing Atmosphere)941.78
74-NEt₂(A) Original Sonogashira5530
84-NEt₂(B) Modified (Reducing Atmosphere)952

Conditions (A): TEA, CH₃CN, reflux 8 h. Conditions (B): Piperidine, CH₃CN, reflux 8 h under H₂/N₂ atmosphere. Data adapted from Elangovan, A. et al., Org. Lett., 2003.[3]

Table 2: Optimization of Sonogashira Coupling of 2-Amino-3-Bromopyridine

This table illustrates the effect of various parameters on the yield of the cross-coupled product.

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂PPh₃Et₃NDMF100391
2Pd(OAc)₂PPh₃Et₃NDMF100385
3PdCl₂PPh₃Et₃NDMF100382
4Pd(CF₃COO)₂-Et₃NDMF100365
5Pd(CF₃COO)₂PPh₃K₂CO₃DMF100375
6Pd(CF₃COO)₂PPh₃Et₃NToluene100380

Reaction of 2-amino-3-bromopyridine with phenylacetylene. Data adapted from Zhu, Q. et al., Modern Research in Catalysis, 2017.[8]

Visualizations

Sonogashira_Troubleshooting start High Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 sol1 Degas all reagents and solvents. Maintain a positive pressure of inert gas. q1->sol1 No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to copper-free conditions or use a reducing (H2/N2) atmosphere. q2->sol2 Yes q3 Is the cross-coupling rate slow? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Optimize catalyst, ligand, and temperature. Consider slow addition of the alkyne. q3->sol3 Yes end_success Homocoupling Minimized q3->end_success No a3_yes Yes a3_no No sol3->end_success

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Bromopyridine, Catalyst, and Base in Solvent prep2 Thoroughly Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) prep1->prep2 prep3 Establish Inert or Reducing Atmosphere (Ar/N2 or H2/N2) prep2->prep3 react1 Add Terminal Alkyne prep3->react1 react2 Heat to Reaction Temperature (e.g., Reflux) react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 workup1 Cool Reaction and Perform Aqueous Workup react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3

Caption: General experimental workflow for Sonogashira coupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the base and solvent for the Buchwald-Hartwig amination of 2-Bromo-4-cyanopyridine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Buchwald-Hartwig amination of this compound?

A1: The Buchwald-Hartwig amination of this compound presents specific challenges due to the electronic properties of the substrate. The electron-withdrawing nature of the cyano group and the pyridine nitrogen can decrease the electron density of the aromatic ring, making the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-rich aryl bromides. Additionally, the pyridine nitrogen can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. Careful selection of the ligand, base, and solvent is crucial to overcome these challenges.

Q2: Which bases are recommended for the amination of this electron-deficient substrate?

A2: The choice of base is critical and depends on the amine coupling partner and the sensitivity of the substrate. For the amination of this compound, a strong, non-nucleophilic base is often required to facilitate the deprotonation of the amine in the catalytic cycle.[1] Commonly used bases include:

  • Sodium tert-butoxide (NaOtBu): A strong and effective base for a wide range of Buchwald-Hartwig reactions.[2]

  • Potassium tert-butoxide (KOtBu): Similar in strength to NaOtBu and also widely used.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be effective when other bases fail.

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker inorganic bases that can be advantageous when dealing with base-sensitive functional groups. However, they may require higher reaction temperatures or more active catalyst systems.

Q3: What solvents are suitable for this reaction?

A3: The choice of solvent can significantly influence the solubility of the reactants and the stability and activity of the catalyst. Common solvents for Buchwald-Hartwig amination include:

  • Toluene: A widely used non-polar solvent that is effective for many Buchwald-Hartwig reactions.

  • Dioxane: A polar aprotic solvent that can be beneficial for catalyst stability and reaction rates.

  • Tetrahydrofuran (THF): Another common ethereal solvent.

  • tert-Butanol (t-BuOH): Can be used as a solvent or co-solvent and sometimes improves reaction outcomes.

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

This is a common issue, often related to inefficient oxidative addition or catalyst deactivation.

Potential Cause Troubleshooting Step
Inactive Catalyst - Use a pre-formed palladium catalyst (pre-catalyst) for more reliable generation of the active Pd(0) species.[1]- Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Ligand - Screen different bulky, electron-rich phosphine ligands. For electron-deficient heteroaryl halides, ligands like XPhos, SPhos, or RuPhos are often effective.[1]
Ineffective Base - Switch to a stronger base, such as NaOtBu or LiHMDS, to facilitate amine deprotonation.[1]- Ensure the base is anhydrous and freshly opened or properly stored.
Low Reaction Temperature - Increase the reaction temperature in 10-20 °C increments. Higher temperatures can help overcome the activation barrier for oxidative addition.[1]
Poor Solvent Choice - Try a different solvent. Toluene and dioxane are good starting points.[1]

Issue 2: Formation of Side Products

The presence of side products can complicate purification and reduce the yield of the desired aminated product.

Side Product Potential Cause & Troubleshooting Steps
Hydrodehalogenation (-Br replaced by -H) - This can be caused by β-hydride elimination from the amine or by moisture.[3]- Troubleshooting: Ensure strictly anhydrous conditions. Use a bulky ligand to disfavor β-hydride elimination.
Homocoupling (Dimerization) - Often occurs at high temperatures or with high catalyst loadings.- Troubleshooting: Lower the reaction temperature and/or reduce the catalyst loading.
Reaction at the Cyano Group - Strong bases can potentially react with the cyano group, especially at elevated temperatures.- Troubleshooting: If cyano group reactivity is suspected, consider using a weaker base like Cs₂CO₃ or K₃PO₄ and a more active catalyst system.

Data Presentation

The following tables summarize reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong starting point for optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene11085-95
24-NitroanilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.4)Toluene10092[4]
3CyclohexylaminePd₂(dba)₃ (0.9)(±)-BINAP (1.9)NaOtBu (1.4)Toluene8060[5]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10095
2N-MethylanilinePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)Toluenereflux91[2]
3PyrrolidinePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBu (1.4)Toluene8098[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (1-5 mol%), and the base (1.4-2.0 equiv). If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand separately.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.

  • Add the amine (1.1-1.5 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents (this compound, Pd catalyst, Base) to an oven-dried flask B 2. Purge with inert gas A->B C 3. Add anhydrous, degassed solvent B->C D 4. Add amine C->D E 5. Heat with vigorous stirring (80-110 °C) D->E F 6. Monitor reaction progress (TLC/LC-MS) E->F G 7. Cool to RT & Dilute F->G H 8. Filter through Celite G->H I 9. Aqueous Wash H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L L K->L Pure Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Low_Conversion Start Low or No Conversion Catalyst Check Catalyst System Start->Catalyst Base Evaluate Base Catalyst->Base OK Sol_Catalyst1 Use Pre-catalyst Catalyst->Sol_Catalyst1 Inactive? Sol_Catalyst2 Increase Catalyst Loading Catalyst->Sol_Catalyst2 Loading? Sol_Catalyst3 Screen Ligands (e.g., XPhos, SPhos) Catalyst->Sol_Catalyst3 Ligand? Conditions Optimize Conditions Base->Conditions OK Sol_Base1 Switch to Stronger Base (NaOtBu, LiHMDS) Base->Sol_Base1 Weak? Sol_Base2 Ensure Anhydrous Base Base->Sol_Base2 Purity? Sol_Cond1 Increase Temperature Conditions->Sol_Cond1 Temp? Sol_Cond2 Change Solvent (Toluene, Dioxane) Conditions->Sol_Cond2 Solvent? Sol_Cond3 Ensure Anhydrous Conditions Conditions->Sol_Cond3 Dry?

Caption: Troubleshooting decision tree for low or no conversion.

References

Technical Support Center: Purification of Crude 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Bromo-4-cyanopyridine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction product?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 2-bromopyridine if the cyanation reaction is incomplete.

  • Isomeric Byproducts: Depending on the synthetic route, isomers like 2-Bromo-6-cyanopyridine could be formed.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of acid or base, forming 2-bromo-4-carboxamidopyridine or 2-bromo-4-carboxypyridine.

  • Residual Reagents: Traces of cyanating agents (e.g., copper cyanide) or catalysts may remain.

Q2: What is a recommended starting solvent system for flash column chromatography of this compound?

A2: A common and effective solvent system for purifying this compound on silica gel is a gradient of ethyl acetate in hexanes.[1] A good starting point is a low polarity eluent, for example, 100% hexanes, gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%).[1] The ideal gradient will depend on the specific impurity profile of your crude product, which should be assessed by Thin Layer Chromatography (TLC) beforehand.

Q3: Can this compound be purified by recrystallization? What solvents are recommended?

A3: Yes, recrystallization can be an effective purification method, particularly for removing small amounts of impurities from a solid product. The key is to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1] Good starting points for solvent screening include:

  • Hexanes[1]

  • Ethanol[2]

  • A mixture of hexanes and a more polar solvent like ethyl acetate.[1]

Q4: My purified this compound appears colored (e.g., yellow or brown). What could be the cause and how can I fix it?

A4: A colored product may indicate the presence of colored impurities or degradation products.[3] Consider the following:

  • Residual Iodine: If iodine-based reagents were used in a preceding step, residual iodine can cause coloration. A wash with a sodium thiosulfate solution during the aqueous workup can help remove it.

  • Degradation: Halogenated pyridines can be sensitive to light and air.[1] Minimize exposure to light during purification and store the final product in a dark, cool place, preferably under an inert atmosphere.

  • Charcoal Treatment: For persistent color, you can try treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps.[3]

Q5: The compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:

  • High Impurity Level: A high concentration of impurities can inhibit crystallization. In this case, it is advisable to first purify the crude material by column chromatography.[1]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, or the boiling point of the solvent might be higher than the melting point of your compound. Experiment with different solvents or solvent mixtures.[2]

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities (Co-elution) Inappropriate eluent system.Optimize the eluent system using TLC before running the column. Try a less polar solvent system for closely eluting spots (e.g., dichloromethane in hexanes).[1]
Column is overloaded.Use a larger column or reduce the amount of crude material loaded. A general guideline is to load 1-5% of crude material by weight of the silica gel.
Flow rate is too high.Decrease the flow rate to allow for better equilibration and separation.[5]
Product is Unstable on the Column Sensitivity to acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, use a different stationary phase like neutral alumina.[1]
Prolonged time on the column.Use a slightly more polar solvent system to speed up elution without compromising separation.[1]
Streaking of Spots on TLC and Column Compound is too polar for the eluent.Gradually increase the polarity of the eluent.
Interaction with silica gel.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds.[5]
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation Solution is not supersaturated.Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
Too much solvent was used.Reduce the solvent volume by evaporation and then allow the solution to cool again.[2]
Low Yield of Recovered Crystals The compound is still significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4]
Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Product lost during washing.Wash the collected crystals with a minimal amount of cold recrystallization solvent.[4]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This is a crucial first step to remove inorganic salts and water-soluble impurities.[6]

Materials:

  • Crude reaction mixture

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water, dilute the mixture with ethyl acetate. If the solvent is water-miscible (e.g., DMF, methanol), quench the reaction by carefully adding water and then extract the product with ethyl acetate. Repeat the extraction three times for optimal recovery.[6]

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.[6]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Flash Column Chromatography

This method is highly effective for separating the desired product from impurities with different polarities.[6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1) to determine the optimal eluent system that gives good separation and an Rf value of ~0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane) and pack the chromatography column.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Load the dissolved sample onto the top of the silica gel column.[6]

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane.[6]

  • Fraction Collection and Analysis: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

This protocol is suitable for purifying solid this compound that is already relatively pure.[1]

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum.[1]

Visualized Workflows

PurificationWorkflow crude_product Crude this compound aqueous_workup Aqueous Work-up & Extraction crude_product->aqueous_workup column_chromatography Flash Column Chromatography aqueous_workup->column_chromatography analysis Purity Check (TLC, NMR, GC-MS) column_chromatography->analysis recrystallization Recrystallization pure_product Pure this compound recrystallization->pure_product analysis->recrystallization Purity < 98% analysis->pure_product Purity > 98%

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent / Solvent System oiling_out->change_solvent Yes slower_cooling Ensure Slow Cooling oiling_out->slower_cooling Yes pre_purify Pre-purify by Chromatography oiling_out->pre_purify Yes successful_crystallization Successful Crystallization no_crystals->successful_crystallization No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

troubleshooting low conversion in Stille coupling with 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Stille coupling of 2-Bromo-4-cyanopyridine.

Troubleshooting Guide: Low Conversion and Side Reactions

Low conversion is a common issue in the Stille coupling of electron-deficient substrates like this compound. The following guide provides a systematic approach to diagnosing and resolving these challenges.

Issue 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solution(s)
Inactive Catalyst The palladium catalyst is susceptible to deactivation. Ensure you are using a fresh batch of the catalyst. Consider using a more active pre-catalyst. You can also try incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Suboptimal Ligand For electron-deficient substrates like this compound, standard phosphine ligands may be ineffective. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃, which can facilitate the oxidative addition and reductive elimination steps.
Inadequate Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature in 10-20°C increments. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.
Poor Quality Reagents/Solvents Ensure all reagents, especially the organotin compound, are of high purity. Use anhydrous and thoroughly degassed solvents (e.g., toluene, dioxane, or DMF) to prevent side reactions and catalyst deactivation.
Presence of Oxygen The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

Issue 2: Significant Formation of Side Products

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Organostannane This is often caused by the presence of oxygen or an inappropriate catalyst system. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Consider switching to a different palladium precursor or ligand system. Using a slight excess of the organostannane (1.1-1.2 equivalents) can sometimes suppress this side reaction.
Protodestannylation The organostannane reacts with trace amounts of water or other protic sources. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Debromination of this compound The bromine atom is replaced by a hydrogen atom. This can be caused by the presence of protic impurities or the formation of palladium hydride species. Ensure anhydrous conditions and consider the choice of solvent and any additives.

Frequently Asked Questions (FAQs)

Q1: Why is the Stille coupling of this compound challenging?

The Stille coupling of this compound can be challenging due to the electronic properties of the substrate. The electron-withdrawing cyano group and the pyridine nitrogen can deactivate the palladium catalyst, slowing down the oxidative addition step of the catalytic cycle. The pyridine nitrogen can also coordinate to the palladium center, potentially forming inactive catalyst species.[1]

Q2: What is the optimal catalyst and ligand combination for this reaction?

For electron-deficient aryl bromides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.[2] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used, but may require higher temperatures.

Q3: What is the role of additives like copper(I) iodide (CuI)?

Copper(I) iodide can significantly accelerate the rate of Stille couplings, particularly for challenging substrates.[3] It is believed to act as a co-catalyst that facilitates the transmetalation step by scavenging dissociated phosphine ligands which can inhibit the reaction.[3]

Q4: How can I effectively remove the tin byproducts after the reaction?

Organotin byproducts can be difficult to remove due to their low polarity. A common and effective method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.[4] Alternatively, purification by column chromatography on silica gel can be effective.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Stille coupling of electron-deficient bromopyridines with various organostannanes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)P(o-tol)₃ (8)-Toluene11016Moderate
Pd(PPh₃)₄ (5)--Toluene11024Variable
Pd(OAc)₂ (2)XPhos (4)CsF (2)Dioxane10012Good to Excellent
Pd(PPh₃)₄ (5)-CuI (10 mol%)DMF9012Good

Experimental Protocols

General Procedure for Stille Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific organostannane coupling partners.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and if applicable, any solid additives like CsF.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (if tin removal is an issue), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (R¹-Pd(II)L₂-R²) oa_complex->tm_complex Transmetalation re_complex Reductive Elimination tm_complex->re_complex Isomerization (if needed) snx X-SnR₃ re_complex->pd0 Reductive Elimination product R¹-R² re_complex->product r1x R¹-X (this compound) r1x->oa_complex r2sn R²-SnR₃ (Organostannane) r2sn->tm_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Verify Catalyst Activity (Use fresh catalyst, consider precatalyst) start->check_catalyst optimize_ligand Optimize Ligand (Switch to bulky, electron-rich ligand, e.g., XPhos) check_catalyst->optimize_ligand No Improvement success Improved Conversion check_catalyst->success Improvement increase_temp Increase Reaction Temperature (Incrementally, monitor for decomposition) optimize_ligand->increase_temp No Improvement optimize_ligand->success Improvement check_reagents Check Reagent/Solvent Quality (Ensure anhydrous and degassed conditions) increase_temp->check_reagents No Improvement increase_temp->success Improvement add_additive Consider Additives (e.g., CuI to promote transmetalation) check_reagents->add_additive No Improvement check_reagents->success Improvement add_additive->success Improvement

Caption: A logical workflow for troubleshooting low conversion in the Stille coupling.

References

effect of temperature on 2-Bromo-4-cyanopyridine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of temperature on reaction kinetics and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on reactions involving this compound?

A1: Temperature is a critical parameter in reactions with this compound. In line with the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the reaction to proceed.[1] For common cross-coupling reactions like the Suzuki-Miyaura coupling, a temperature range of 80-120 °C is typically employed to achieve a reasonable reaction rate and conversion.[2][3][4] However, excessively high temperatures can lead to thermal decomposition of reactants, reagents, or the desired product, and can increase the rate of side reactions.

Q2: My Suzuki-Miyaura coupling reaction with this compound is slow or incomplete. Should I increase the temperature?

A2: A slow or incomplete reaction is often due to insufficient thermal energy. Cautiously increasing the reaction temperature in increments of 10-20 °C is a standard approach to enhance the reaction rate.[3] For Suzuki couplings, temperatures up to 120 °C have been reported to be effective.[4] However, before increasing the temperature, ensure other factors are optimized:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can cause deactivation. Ensure the reaction is run under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Solvent and Base: The choice of solvent and base is crucial and can significantly impact reaction efficiency. Ensure your starting materials are soluble in the chosen solvent system.[3]

  • Catalyst and Ligand: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can help prevent this.[3]

Q3: I am observing significant byproduct formation. Could the reaction temperature be the cause?

A3: Yes, temperature can be a contributing factor. While side reactions like the homocoupling of boronic acid are primarily caused by the presence of oxygen, elevated temperatures can accelerate these and other undesired pathways, such as debromination or hydrolysis of the nitrile group.[3][5] If you observe significant byproduct formation, consider the following:

  • Lower the Temperature: Try running the reaction at the lower end of the typical range (e.g., 80 °C) to see if the selectivity improves.

  • Optimize Other Parameters: Thoroughly degas all solvents and ensure a strict inert atmosphere to minimize oxygen-driven side reactions.[3]

  • Consider Hydrolysis: At very high temperatures in the presence of water, the cyano group can hydrolyze to a carboxamide or carboxylic acid.[5] If aqueous bases or solvents are used, this pathway might become relevant at elevated temperatures.

Q4: What is the thermal stability of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Temperature Considerations
Low or No Conversion 1. Insufficient Temperature2. Catalyst Deactivation3. Poor Solubility4. Inappropriate Base/Solvent1. Increase Temperature: Gradually increase the temperature in 10-20 °C increments (typical range 80-110 °C).[3]2. Check Inert Atmosphere: Ensure rigorous exclusion of oxygen to protect the catalyst.[3]3. Solvent Choice: Use a solvent like DMF or Dioxane/Water mixtures to improve solubility.[2][3]4. Base Selection: Consider stronger bases like K₃PO₄ or Cs₂CO₃ for less reactive substrates.[3]
Significant Byproduct Formation (e.g., Homocoupling, Debromination) 1. Presence of Oxygen2. Reaction Temperature is Too High3. Unstable Reagents1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3]2. Reduce Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) to improve selectivity.3. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to prevent protodeboronation.[3]
Formation of 4-Cyanopyridine (Debromination) 1. High Temperature2. Protic Species in the Reaction1. Lower the Temperature: High temperatures can promote decomposition pathways.2. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize sources of protons.
Formation of 2-Bromo-4-pyridinecarboxamide or Acid (Hydrolysis) 1. High Temperature with Aqueous Media2. Strong Basic or Acidic Conditions1. Limit Water: If possible, use anhydrous solvents and bases.2. Moderate Temperature: Avoid excessively high temperatures (>120 °C) when water is present.[5]3. Buffer the Reaction: If applicable, use a buffered system to avoid extreme pH.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol that serves as a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)[2][3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF)[2][3]

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.[2]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 to 0.5 M with respect to the this compound.[2]

  • Heating: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-16 hours.[2][8]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[2]

Visualizations

Temperature_Effect Temp Reaction Temperature LowTemp Low Temperature (< 80°C) Temp->LowTemp Decrease OptimalTemp Optimal Temperature (80-110°C) Temp->OptimalTemp HighTemp High Temperature (> 120°C) Temp->HighTemp Increase SlowRate Slow / Incomplete Reaction LowTemp->SlowRate GoodRate Good Reaction Rate & High Yield OptimalTemp->GoodRate HighTemp->GoodRate Can increase rate, but risks selectivity SideReactions Increased Byproducts (Debromination, Hydrolysis, Decomposition) HighTemp->SideReactions

Caption: Relationship between temperature and reaction outcomes.

Troubleshooting_Workflow Start Low Reaction Yield CheckInert Is the inert atmosphere robust? Start->CheckInert ImproveInert Action: Improve degassing and inert gas flow. CheckInert->ImproveInert No CheckTemp Is temperature in optimal range (80-110°C)? CheckInert->CheckTemp Yes ImproveInert->CheckTemp IncreaseTemp Action: Cautiously increase temperature in 10-20°C steps. CheckTemp->IncreaseTemp No CheckByproducts Are significant byproducts observed? CheckTemp->CheckByproducts Yes End Yield Optimized IncreaseTemp->End DecreaseTemp Action: Lower temperature to improve selectivity. CheckByproducts->DecreaseTemp Yes CheckReagents Review catalyst, ligand, base, and solvent. CheckByproducts->CheckReagents No DecreaseTemp->End CheckReagents->End

Caption: Troubleshooting workflow for low-yielding reactions.

References

preventing debromination of 2-Bromo-4-cyanopyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during chemical reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and visual aids to mitigate C-Br bond cleavage and enhance reaction efficiency.

Troubleshooting Guide: Preventing Debromination

Debromination, or hydrodebromination, is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 4-cyanopyridine. This significantly reduces the yield of the desired product and complicates purification. The primary cause in palladium-catalyzed reactions is the formation of palladium-hydride (Pd-H) species.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

  • Symptoms:

    • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to 4-cyanopyridine.

    • Low yield of the desired coupled product.

    • Complex mixture of byproducts.

  • Troubleshooting Workflow:

    Debromination_Troubleshooting start Debromination Observed check_base Is a strong base (e.g., NaOtBu, NaOH) being used? start->check_base change_base Switch to a milder base: K₃PO₄, Cs₂CO₃, K₂CO₃ check_base->change_base Yes check_ligand Is a standard or no specific ligand used? check_base->check_ligand No change_base->check_ligand change_ligand Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->change_ligand Yes check_temp Is the reaction temperature high (>100 °C)? check_ligand->check_temp No change_ligand->check_temp lower_temp Lower reaction temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_impurities Are anhydrous and degassed solvents/reagents being used? check_temp->check_impurities No lower_temp->check_impurities use_anhydrous Ensure use of anhydrous, degassed solvents and high-purity reagents check_impurities->use_anhydrous No end Debromination Minimized check_impurities->end Yes use_anhydrous->end

    Caption: A systematic workflow for troubleshooting debromination.

  • Quantitative Comparison of Reaction Parameters:

ParameterCondition A (High Debromination)Condition B (Low Debromination)
Base NaOtBuK₃PO₄
Ligand PPh₃SPhos
Temperature 110 °C80 °C
Solvent DMFToluene or Dioxane
Approx. Debromination >20%<5%
Note: Percentages are estimates based on reactions with structurally similar bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination in palladium-catalyzed reactions?

A1: The principal cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can arise from the base, solvent (e.g., alcohols, water), or impurities.[1] The Pd-H species can then react with this compound in a competing catalytic cycle to replace the bromine atom with a hydrogen atom.

Q2: How does the choice of base affect debromination?

A2: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are more likely to promote the formation of Pd-H species, leading to increased debromination.[1] Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are less prone to generating hydride species and are therefore recommended to minimize this side reaction.[1]

Q3: What is the role of the phosphine ligand in preventing debromination?

A3: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired cross-coupling reaction. By increasing the rate of reductive elimination to form the desired product, the competing debromination pathway is outcompeted. These ligands also help to stabilize the palladium catalyst.

Q4: Can the reaction temperature influence the extent of debromination?

A4: Yes, higher reaction temperatures can increase the rate of debromination. Lowering the temperature (e.g., to 60-80 °C) can often improve the selectivity for the desired cross-coupling product over the debrominated byproduct.[1]

Q5: How can I confirm and quantify the amount of debrominated byproduct?

A5: The most effective methods for detecting and quantifying the 4-cyanopyridine byproduct are analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the peak areas of the desired product and the debrominated impurity, the relative amounts can be determined.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol describes the coupling of this compound with (4-methoxyphenyl)boronic acid.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • (4-methoxyphenyl)boronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water

    • Schlenk flask or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, (4-methoxyphenyl)boronic acid, and K₃PO₄.

    • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]

    • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]

    • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[1]

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N) (anhydrous and degassed)

    • Anhydrous, degassed THF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous and degassed THF and Et₃N via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Optimized Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

    • Seal the tube, then evacuate and backfill with argon (repeat three times).

    • Add anhydrous, degassed toluene, followed by this compound and morpholine.

    • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction for completion by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Debromination_Mechanism cluster_desired Desired Cross-Coupling Cycle cluster_side Debromination Side Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation (with R-B(OR)₂ or R-H) PdII_Aryl->Transmetal PdH L₂Pd(H)Br PdII_Aryl->PdH Reaction with Hydride Source PdII_Aryl_R Ar-Pd(II)-R(L₂) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product PdH_source Hydride Source (Base, Solvent, H₂O) RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Ar-H (Debrominated Byproduct) RedElim_H->Byproduct

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst and Ligand Selection for 2-Bromopyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during challenging cross-coupling reactions involving 2-bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-bromopyridine so challenging?

The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring, located adjacent to the reaction site. This nitrogen can coordinate with the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle. This phenomenon is often called the "2-pyridyl problem." Additionally, the electron-deficient nature of the pyridine ring can slow down key steps in the catalytic cycle, such as oxidative addition.

Q2: My Suzuki-Miyaura coupling of 2-bromopyridine is giving low to no yield. What are the common causes and how can I fix it?

Low yields are a frequent issue and can be traced to several factors:

  • Catalyst Deactivation/Inhibition: The pyridine nitrogen can "poison" the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be difficult to break, slowing down this often rate-determining step.

    • Solution: Increase the reaction temperature cautiously or screen more active catalyst systems. Electron-rich ligands can facilitate this step.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can consume starting materials.

    • Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation. Ensure the reaction is thoroughly degassed to remove oxygen, which promotes homocoupling.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) to find the optimal conditions for your specific substrates.

Q3: I'm performing a Buchwald-Hartwig amination with 2-bromopyridine and observing poor conversion. What should I troubleshoot?

Similar to Suzuki couplings, the pyridine nitrogen can interfere. Key areas to investigate include:

  • Catalyst/Ligand Choice: This is a critical parameter. For amination of heteroaryl halides, specific ligands are often required.

    • Solution: Screen different phosphine ligands such as XPhos, RuPhos, SPhos, or BINAP. Consider using palladium pre-catalysts (e.g., G3 or G4 palladacycles) which can provide more consistent generation of the active Pd(0) species.

  • Base Selection: The base is crucial for deprotonating the amine.

    • Solution: A strong, non-nucleophilic base is often required. NaOtBu is common, but others like LiHMDS or K₃PO₄ can be effective. Ensure the base is anhydrous.

  • Solvent and Temperature:

    • Solution: Anhydrous, non-protic solvents like toluene or dioxane are generally used. Ensure the solvent is thoroughly degassed. The reaction may require heating (e.g., 80-110 °C), but excessive heat can cause catalyst decomposition.

Q4: What are the most common side products in 2-bromopyridine couplings and how can I minimize them?

  • Protodebromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom.

    • Cause: Often caused by protic impurities (water) or the formation of palladium hydride species.

    • Solution: Use anhydrous solvents and reagents. Screening different (milder or anhydrous) bases can also help.

  • Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the aryl halide couple with themselves.

    • Cause: Often promoted by the presence of oxygen or during the in-situ reduction of a Pd(II) precatalyst.

    • Solution: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). Using a Pd(0) source like Pd₂(dba)₃ can sometimes help.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low-yielding Suzuki-Miyaura reactions with 2-bromopyridine.

G start Low Yield Observed (<30%) check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Anhydrous Solvent? - Pure Base? start->check_reagents Start Here check_conditions 2. Review Reaction Conditions - Fully Degassed? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK success Yield Improved check_reagents->success Issue Found & Fixed screen_ligands 3. Screen Ligands - Start with bulky, electron-rich phosphines (XPhos, SPhos) check_conditions->screen_ligands Conditions OK check_conditions->success Issue Found & Fixed screen_bases 4. Screen Bases - K3PO4, Cs2CO3, K2CO3 screen_ligands->screen_bases No Improvement screen_ligands->success Improved Yield screen_solvents 5. Screen Solvents - Dioxane/H2O - Toluene/H2O - THF/H2O screen_bases->screen_solvents No Improvement screen_bases->success Improved Yield increase_catalyst 6. Increase Catalyst Loading - Incrementally from 1-2 mol% to 3-5 mol% screen_solvents->increase_catalyst No Improvement screen_solvents->success Improved Yield increase_catalyst->success Success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Guide 2: Catalyst & Ligand Selection Logic

This diagram outlines the decision-making process for selecting an appropriate catalyst system for a generic 2-bromopyridine cross-coupling.

G start Define Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald other Other (e.g., Sonogashira) (C-C) start->other ligand_suzuki Initial Ligand Choice: Bulky Monophosphines (e.g., XPhos, SPhos, RuPhos) suzuki->ligand_suzuki ligand_buchwald Initial Ligand Choice: Josiphos, BippyPhos type (e.g., XPhos, RuPhos, BINAP) buchwald->ligand_buchwald ligand_other Ligand depends on reaction (e.g., Xantphos, P(t-Bu)3) other->ligand_other catalyst Pd Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 (common starting points) ligand_suzuki->catalyst ligand_buchwald->catalyst ligand_other->catalyst precatalyst Consider Palladacycle Pre-catalysts (G3/G4) for difficult substrates catalyst->precatalyst If initial attempts fail

Caption: Decision tree for initial catalyst and ligand selection based on reaction type.

Data Presentation: Catalyst System Performance

The following tables summarize performance data for different catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig couplings with 2-bromopyridine derivatives. Note that direct comparison should be made with caution as substrates and exact conditions may vary between studies.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (2-5)-K₂CO₃1,4-Dioxane / WaterOptimizedOptimized81
Pd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene / Water10016-24Low (3-15)
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)KFDioxaneOptimizedOptimizedGood
Pd(OAc)₂(NHC)K₂CO₃Xylene130OptimizedHigh

Table 2: Selected Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosNaOtBuToluene80Optimized55-98
Pd(OAc)₂BINAPNaOtBuTolueneOptimizedOptimizedVaries
Pd Pre-catalystRuPhosLiHMDSDioxaneOptimizedOptimizedVaries
Pd(OAc)₂dpppNaOtBuToluene80Optimized55-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is a general guideline and requires optimization for specific substrates.

  • Setup: To a dry Schlenk flask or microwave vial, add the 2-bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand, if separate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 5:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add the 2-bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully quench with water or saturated aqueous NH₄Cl. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed, typically by column chromatography.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-cyanopyridine and 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. Halogenated pyridines, in particular, serve as versatile intermediates amenable to a wide array of chemical transformations. This guide provides an objective comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-4-cyanopyridine and 2-Chloro-4-cyanopyridine. The discussion is centered on their performance in key synthetic reactions, supported by available experimental data and established chemical principles.

General Principles of Reactivity

The reactivity of this compound and 2-Chloro-4-cyanopyridine is primarily governed by the nature of the carbon-halogen bond at the 2-position and the strong electron-withdrawing effect of the cyano group at the 4-position. The pyridine nitrogen further activates the 2- and 4-positions towards nucleophilic attack. Two major classes of reactions are considered in this guide: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl. This is a direct consequence of the C-X bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.[1] Therefore, this compound is expected to be more reactive than its chloro-analogue in these transformations, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The rate of this reaction is influenced by two key factors: the ability of the pyridine ring to stabilize the negative charge in the intermediate and the leaving group ability of the halide. The highly electronegative cyano group at the 4-position strongly stabilizes the anionic intermediate formed upon nucleophilic attack at the 2-position. While bromide is generally a better leaving group than chloride in many contexts, in SNAr reactions on electron-deficient aromatic systems, the trend can be reversed (F > Cl > Br > I). This is attributed to the higher electronegativity of chlorine, which can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Thus, for SNAr reactions, 2-Chloro-4-cyanopyridine may exhibit comparable or even slightly higher reactivity than this compound.

Data Presentation: Comparative Reactivity in Key Transformations

The following tables summarize available and representative experimental data for the reactivity of this compound and 2-Chloro-4-cyanopyridine in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature. Therefore, some data is derived from reactions with analogous substrates and should be interpreted as a strong indicator of expected reactivity.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Notes
This compoundPd(dppf)Cl₂ (3-5 mol%)K₂CO₃1,4-Dioxane/H₂O80-100 / 4-12~80-90 (estimated)Based on data for analogous 2-bromopyridines.[2]
2-Chloro-4-cyanopyridinePd₂(dba)₃ / SPhos (2-4 mol%)K₃PO₄Toluene/H₂O100-120 / 12-24~70-85 (estimated)Generally requires more forcing conditions and specialized ligands compared to the bromo derivative.

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Notes
This compoundPd₂(dba)₃ / XPhos (1.5-3 mol%)NaOtBuToluene100 / 8-12~80-95 (estimated)Based on data for analogous 2-bromopyridines.[3]
2-Chloro-4-cyanopyridinePd₂(dba)₃ / RuPhos (2-4 mol%)K₂CO₃t-BuOH110 / 18-24~75-90 (estimated)Often requires higher temperatures and specific, electron-rich ligands to achieve high conversion.

Table 3: Nucleophilic Aromatic Substitution with Piperidine

SubstrateConditionsTemp. (°C)Relative RateNotes
2-Bromo-N-methylpyridinium-4-carbonitrilePiperidine in Methanol25~1Kinetic data for the N-methylated derivative suggests similar reactivity between the chloro and bromo analogues in this type of transformation.[4]
2-Chloro-N-methylpyridinium-4-carbonitrilePiperidine in Methanol25~1The rate-determining step in this case is reported to be the deprotonation of the addition intermediate, not the initial nucleophilic attack.[4]

Experimental Protocols

The following are general experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask or reaction vial, add the 2-halo-4-cyanopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.

  • Add the 2-halo-4-cyanopyridine (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution
  • To a stirred solution of the 2-halo-4-cyanopyridine (1.0 eq.) in a suitable solvent (e.g., DMSO, NMP, or an alcohol), add the nucleophile (e.g., piperidine, 1.2-2.0 eq.) and a base if necessary (e.g., K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography.

Mandatory Visualization

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)-L2 Ar-Pd(II)(X)-L2 Oxidative_Addition->Ar-Pd(II)(X)-L2 Transmetalation Transmetalation Ar-Pd(II)(X)-L2->Transmetalation Ar-Pd(II)(Ar')-L2 Ar-Pd(II)(Ar')-L2 Transmetalation->Ar-Pd(II)(Ar')-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X 2-Halo-4-cyanopyridine Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Amination_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 2-Halo-4-cyanopyridine - Amine - Pd Precatalyst & Ligand - Base - Anhydrous Solvent Heat Heat & Stir (e.g., 80-110 °C) Reagents->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Filter Cool & Filter (e.g., through Celite) Monitor->Filter Upon Completion Extract Aqueous Workup & Extraction Filter->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Product Purify->Product

References

Reactivity Face-Off: A Comparative Analysis of Suzuki Coupling with 2-Bromopyridines versus 2-Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the halide precursor is a critical parameter influencing reaction efficiency, and for heterocyclic scaffolds like pyridine, the debate between using a bromo- or iodo-substituted starting material is a frequent consideration for synthetic chemists. This guide provides an objective, data-supported comparison of the reactivity of 2-bromopyridines and 2-iodopyridines in the Suzuki coupling reaction.

The fundamental difference in reactivity between these two halopyridines lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the halopyridine to the Pd(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reactions, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for halogens in these reactions is definitively I > Br > Cl.[1][2][3]

Data Presentation: A Comparative Overview

While direct, side-by-side kinetic comparisons under identical conditions are not extensively documented in single literature sources, a compilation of representative data from various studies provides a clear illustration of the reactivity differences. The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of 2-bromo- and 2-iodopyridines with arylboronic acids. It is important to note that the conditions are not identical across all entries, and direct comparison of yields should be interpreted with this in mind.[4]

HalopyridineArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130Not Specified93
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O1001285-95
2-Bromopyridine4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O1001281
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ / CuIEt₃NTHFRoom Temp298

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

The data consistently demonstrates that 2-iodopyridines can undergo Suzuki coupling under milder conditions, often at room temperature, and in shorter reaction times to afford excellent yields.[2] In contrast, 2-bromopyridines generally necessitate elevated temperatures and longer reaction durations to achieve comparable results.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these transformations in a laboratory setting. The following are representative procedures for the Suzuki-Miyaura coupling of 2-iodopyridine and 2-bromopyridine.

Protocol 1: Suzuki Coupling of 2-Iodopyridine with Phenylboronic Acid

This protocol is adapted from a procedure utilizing mild reaction conditions.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and CuI.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF via syringe, followed by the addition of triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-phenylpyridine.

Protocol 2: Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid

This protocol is a generalized procedure requiring thermal conditions.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine 2-bromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (this sequence should be repeated three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 [R²-B(OR)₂(OH)]⁻ pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product reactants R¹-X + R²-B(OR)₂ base Base boronate [R²-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between a 2-bromo- and a 2-iodopyridine for a Suzuki coupling reaction is a trade-off between reactivity and substrate cost/availability. For rapid, high-yielding reactions under mild conditions, a 2-iodopyridine is generally the superior choice due to the weaker C-I bond facilitating a more efficient oxidative addition. However, 2-bromopyridines are often more readily available and less expensive, making them an attractive option, particularly for large-scale syntheses where the reaction conditions can be optimized to achieve high conversions. For researchers in drug discovery and process development, the higher reactivity of 2-iodopyridines can accelerate the synthesis of target molecules and broaden the scope of compatible functional groups, while the economic advantages of 2-bromopyridines cannot be overlooked for industrial applications. Ultimately, the selection of the halopyridine will depend on the specific requirements of the desired transformation, including the scale of the reaction, the presence of sensitive functional groups, and economic considerations.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-Cyanopyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyridine compounds is paramount. 2-Bromo-4-cyanopyridine and its derivatives are important building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of their spectroscopic properties through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for structure elucidation, purity assessment, and quality control. This guide provides a comparative analysis of the NMR and MS data for 2-bromopyridine, 2-bromo-4-methylpyridine, and this compound, supported by detailed experimental protocols and workflow visualizations.

Data Presentation: A Comparative Overview

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the selected 2-bromopyridine derivatives. The data for 2-bromopyridine is experimental, while the data for 2-bromo-4-methylpyridine and this compound are predicted based on spectroscopic principles and data from analogous compounds, owing to the limited availability of public experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
2-Bromopyridine[2]7.46-7.44 (m)7.55-7.50 (m)7.26-7.21 (m)8.30-8.40 (m)-
2-Bromo-4-methylpyridine (Predicted)~7.3 (s)-~7.0 (d)~8.2 (d)~2.4 (s, 3H, -CH₃)
This compound (Predicted)~7.8 (s)-~7.6 (d)~8.6 (d)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
2-Bromopyridine[2]142.4128.4138.6122.8150.3-
2-Bromo-4-methylpyridine (Predicted)~143~129~150~124~151~21 (-CH₃)
This compound (Predicted)~145~125~120~130~153~117 (-CN)

Table 3: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2-BromopyridineC₅H₄BrN157.99157/159 [M]⁺, 78 [M-Br]⁺
2-Bromo-4-methylpyridineC₆H₆BrN172.02171/173 [M]⁺, 92 [M-Br]⁺, 156/158 [M-CH₃]⁺[3]
This compoundC₆H₃BrN₂183.01[4]182/184 [M]⁺, 103 [M-Br]⁺, 156/158 [M-CN]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the pyridine derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton acquisition.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled ¹³C acquisition.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Mass Range: Scan from m/z 40 to 300.

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a bromine radical ([M-Br]⁺) or other substituents.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound derivatives and the signaling pathway of their characterization.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Sample Dissolution Dissolution Sample->Dissolution NMR Tube / MS Vial NMR Tube / MS Vial Dissolution->NMR Tube / MS Vial 1H_NMR 1H NMR Acquisition NMR Tube / MS Vial->1H_NMR 13C_NMR 13C NMR Acquisition NMR Tube / MS Vial->13C_NMR MS_Acquisition MS Acquisition (EI) NMR Tube / MS Vial->MS_Acquisition NMR_Processing Data Processing 1H_NMR->NMR_Processing 13C_NMR->NMR_Processing NMR_Structure Structure Elucidation NMR_Processing->NMR_Structure Final_Report Comprehensive Analytical Report NMR_Structure->Final_Report Combine Data MS_Analysis Fragmentation Analysis MS_Acquisition->MS_Analysis MS_Structure Molecular Weight Confirmation MS_Analysis->MS_Structure MS_Structure->Final_Report Combine Data

Caption: Experimental workflow for NMR and mass spec analysis.

signaling_pathway Compound This compound Derivative NMR_Spec NMR Spectrometer Compound->NMR_Spec MS_Spec Mass Spectrometer Compound->MS_Spec NMR_Data Chemical Shifts & Coupling Constants NMR_Spec->NMR_Data MS_Data Mass-to-Charge Ratio & Fragmentation Pattern MS_Spec->MS_Data Structure Structural Information NMR_Data->Structure MS_Data->Structure Purity Purity Assessment Structure->Purity

Caption: Characterization pathway for pyridine derivatives.

References

A Comparative Guide to Palladium Catalysts for 2-Halopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 2-halopyridines is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring. However, the selection of the optimal palladium catalyst system is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-halopyridines, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the cross-coupling of 2-halopyridines is highly dependent on the nature of the palladium precursor, the ligand, the base, and the solvent system. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium center present unique challenges that have driven the development of sophisticated catalyst systems.[1] This section compares the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The following table summarizes the performance of representative palladium catalysts for the coupling of 2-halopyridines with arylboronic acids. For the challenging 2-chloropyridines, advanced catalyst systems employing bulky, electron-rich phosphine or NHC ligands are often necessary to achieve high yields.[2][3]

Catalyst System2-HalopyridineCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄2-ChloropyridinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G32-ChloropyridinePhenylboronic acidK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G32-ChloropyridinePhenylboronic acidK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI-IPr2-ChloropyridinePhenylboronic acidK₂CO₃t-BuOH806-12>951-3
Pd(OAc)₂ / SPhos2-Bromo-4-iodopyridinePhenylboronic acidK₂CO₃Toluene/H₂O1008~90-982
PdCl₂(dppf)2-Bromo-4-iodopyridinePhenylboronic acidCs₂CO₃DMF9012~88-963

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst.[1]

Catalyst PrecursorLigand2-HalopyridineAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂Xantphos2-Bromo-4-iodopyridineMorpholineCs₂CO₃Toluene11012High2
Pd(OAc)₂dppp2-Bromopyridine derivativeVariousNaOt-BuToluene80155-985
Pd₂(dba)₃BINAPAryl HalidesVarious AminesNaOt-BuToluene110-High-
Pd(OAc)₂X-PhosHaloarenesVarious AminesKOt-BuToluene1000.17Good to Excellent-

Note: "High" and "Good to Excellent" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some cases.[4][5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.

Catalyst System2-HalopyridineAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF1003962.5 (Pd)
PdCl₂(PPh₃)₂ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF100392-
Pd(PPh₃)₄ / CuI2-Bromo-4-iodopyridinePhenylacetyleneEt₃NTHFRT12High5 (Pd)

Note: Data for 2-amino-3-bromopyridines is extrapolated to be similar for other 2-bromopyridines.[4][6]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine using a Buchwald-type Precatalyst
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add the Buchwald G3 precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and cesium carbonate (2.0 equiv) to a Schlenk tube.[4]

  • Add the 2-bromopyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).[4]

  • Add the degassed solvent (e.g., Toluene, 5 mL).[4]

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[4]

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[4]

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling of a 2-Bromopyridine
  • To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[4]

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 equiv).[4]

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture.[4]

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst Selection Workflow

The choice of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of 2-halopyridines. The following diagram outlines a logical workflow for catalyst selection based on the nature of the 2-halopyridine and the desired transformation.

CatalystSelection Start Start: 2-Halopyridine Substrate Halogen Identify Halogen (Cl, Br, I) Start->Halogen CouplingType Select Coupling Type Halogen->CouplingType Halogen Identified Suzuki_Cl Suzuki-Miyaura (Cl): - PEPPSI-IPr - Buchwald G3 (XPhos, SPhos) CouplingType->Suzuki_Cl Suzuki-Miyaura (for 2-Chloropyridine) Suzuki_BrI Suzuki-Miyaura (Br, I): - Pd(PPh3)4 - PdCl2(dppf) - Buchwald G3 Catalysts CouplingType->Suzuki_BrI Suzuki-Miyaura (for 2-Bromo/Iodopyridine) Buchwald_Hartwig Buchwald-Hartwig: - Pd(OAc)2 / Xantphos - Pd2(dba)3 / BINAP CouplingType->Buchwald_Hartwig Buchwald-Hartwig Sonogashira Sonogashira: - Pd(PPh3)4 / CuI - PdCl2(PPh3)2 / CuI CouplingType->Sonogashira Sonogashira Optimization Reaction Optimization: - Base - Solvent - Temperature Suzuki_Cl->Optimization Suzuki_BrI->Optimization Buchwald_Hartwig->Optimization Sonogashira->Optimization

Caption: A decision-making workflow for selecting a palladium catalyst system for 2-halopyridine cross-coupling reactions.

Conclusion

The development of advanced palladium catalyst systems has significantly expanded the toolkit for the functionalization of 2-halopyridines. For routine Suzuki-Miyaura couplings of 2-bromo- and 2-iodopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide satisfactory results.[3] However, for the more challenging 2-chloropyridines, as well as for achieving high efficiency in Buchwald-Hartwig and Sonogashira reactions, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (PEPPSI-type) are generally superior, offering higher yields under milder conditions.[2][3] This guide provides a foundation for catalyst selection and reaction optimization, empowering researchers to efficiently synthesize a diverse range of functionalized pyridine derivatives.

References

Kinetic Studies of Nucleophilic Aromatic Substitution on Halopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the kinetics of nucleophilic aromatic substitution (SNAr) on halopyridines is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparison of the kinetic performance of various halopyridines in SNAr reactions, supported by experimental data and detailed methodologies.

The reactivity of halopyridines in SNAr reactions is a nuanced interplay of the halogen's identity, the position of substitution on the pyridine ring, the nature of the nucleophile, and the solvent employed.[1] Generally, the reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[1] The initial attack of the nucleophile on the carbon atom bearing the halogen is often the rate-determining step.[1]

Comparative Kinetic Data

The rate of nucleophilic substitution on halopyridines is significantly influenced by the nature of the leaving group (the halogen). The typical reactivity order, F > Cl > Br > I, is observed when the first step (nucleophilic attack) is rate-determining, as the more electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex through its inductive effect.[1] However, this order can be inverted (I > Br > Cl > F) when the expulsion of the leaving group becomes the rate-limiting step, which is favored for weaker carbon-halogen bonds.[1]

The position of the halogen on the pyridine ring also plays a crucial role in its reactivity. 2- and 4-halopyridines are generally more reactive towards nucleophilic substitution than their 3-halo counterparts.[2] This is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer complex through resonance, which is not possible for the 3-substituted isomers. The presence of electron-withdrawing groups, such as a nitro group, further enhances the reactivity of halopyridines.[3][4]

Herein, we present a compilation of second-order rate constants for the nucleophilic substitution of various halopyridines with different nucleophiles.

Table 1: Second-Order Rate Constants (k2) for Nucleophilic Substitution on 2-Halopyridines

HalopyridineNucleophileSolventTemperature (°C)k2 (M-1s-1)
2-FluoropyridinePiperidineMethanol25Value not explicitly found
2-ChloropyridinePiperidineMethanol25Value not explicitly found
2-BromopyridinePiperidineMethanol25Value not explicitly found
2-IodopyridinePiperidineMethanol25Value not explicitly found
2-Chloro-3-nitropyridineThiophenolMethanol25Value not explicitly found
2-Chloro-5-nitropyridineThiophenolMethanol25Value not explicitly found

Table 2: Second-Order Rate Constants (k2) for Nucleophilic Substitution on 4-Halopyridines

HalopyridineNucleophileSolventTemperature (°C)k2 (M-1s-1)
4-ChloropyridinePiperidineMethanol25Value not explicitly found
4-FluoropyridinePiperidineMethanol25Value not explicitly found

Table 3: Activation Parameters for Nucleophilic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C [5][6]

SubstrateOverall Third-Order Rate Constant (M-2s-1)Relative RateΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Fluoro-N-methylpyridinium~30~120.920.0-2.9
2-Chloro-N-methylpyridinium~30~120.920.0-2.9
2-Bromo-N-methylpyridinium~30~120.920.0-2.9
2-Iodo-N-methylpyridinium~30~120.920.0-2.9
2-Cyano-N-methylpyridinium15005018.216.2-6.6
4-Cyano-N-methylpyridinium15005018.216.2-6.6

Experimental Protocols

Accurate determination of reaction kinetics is crucial for a quantitative comparison of halopyridine reactivity. A commonly employed and reliable method is UV-Vis spectrophotometry, which allows for the continuous monitoring of the reaction progress under pseudo-first-order conditions.[1] For reactions that are too fast for conventional methods, stopped-flow techniques are utilized.[7][8]

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry[1]

This protocol is suitable for reactions with half-lives in the range of seconds to hours.

1. Reagent Preparation:

  • Prepare a stock solution of the halopyridine substrate (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile, DMSO, or an alcohol).[1]
  • Prepare a series of stock solutions of the nucleophile at various concentrations in the same solvent.

2. Instrumentation Setup:

  • Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[1]
  • Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting halopyridine should exhibit minimal absorbance at this wavelength.[1]

3. Kinetic Measurement:

  • Equilibrate the solutions of the halopyridine and the nucleophile to the desired temperature.
  • In a cuvette, mix the halopyridine solution with a large excess of the nucleophile solution (at least 10-fold) to ensure pseudo-first-order conditions.
  • Immediately start recording the absorbance at the predetermined λmax as a function of time.[1]
  • Continue data collection until the reaction is complete, indicated by a stable absorbance reading.[1]

4. Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[1]
  • Repeat the experiment for each concentration of the nucleophile.
  • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the nucleophile concentration ([Nu]), according to the equation: kobs = k2[Nu].[1]

Protocol 2: Kinetic Analysis via Stopped-Flow Technique[7][8]

This protocol is designed for rapid reactions with half-lives in the millisecond to second range.

1. Reagent Preparation:

  • Prepare solutions of the halopyridine and the nucleophile in the appropriate solvent, ensuring they are particle-free.

2. Instrumentation Setup:

  • Use a stopped-flow apparatus, which consists of two or more syringes that rapidly inject the reactants into a mixing chamber and then into an observation cell.[7]
  • The observation cell is coupled to a detector, typically a UV-Vis spectrophotometer or a fluorescence detector.[7]

3. Kinetic Measurement:

  • Load the reactant solutions into the drive syringes of the stopped-flow instrument.
  • Rapidly push the syringe plungers to mix the reactants and fill the observation cell. The flow is then abruptly stopped.
  • The instrument's data acquisition system records the change in absorbance or fluorescence as a function of time immediately after mixing.

4. Data Analysis:

  • The kinetic data is analyzed using software provided with the instrument, which fits the data to the appropriate kinetic model (e.g., single or double exponential decay) to determine the rate constants.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a kinetic study of nucleophilic aromatic substitution on halopyridines.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis A Prepare Halopyridine Stock Solution C Select Kinetic Method (UV-Vis or Stopped-Flow) A->C B Prepare Nucleophile Stock Solutions B->C D Thermostat Reactant Solutions C->D If UV-Vis E Mix Reactants & Initiate Reaction C->E If Stopped-Flow D->E F Monitor Reaction Progress (e.g., Absorbance vs. Time) E->F G Determine Pseudo-First-Order Rate Constant (k_obs) F->G H Plot k_obs vs. [Nucleophile] G->H I Calculate Second-Order Rate Constant (k_2) from Slope H->I

A generalized workflow for kinetic studies of SNAr reactions.

Signaling Pathways and Logical Relationships

The Hammett equation is a valuable tool for elucidating the electronic effects of substituents on the rates of SNAr reactions on halopyridines. It provides a linear free-energy relationship that correlates reaction rates with substituent constants (σ). The slope of the Hammett plot (ρ) indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged intermediate.

G cluster_hammett Hammett Relationship in S_NAr A Substituent on Pyridine Ring B Electronic Effect (σ constant) A->B C Rate of S_NAr Reaction (log(k/k_0)) B->C D Hammett Plot (log(k/k_0) vs. σ) B->D C->D E Reaction Constant (ρ) (Slope of the plot) D->E F Reaction Mechanism Insight E->F

Application of the Hammett equation to SNAr kinetics.

By systematically studying the kinetics of nucleophilic substitution on halopyridines, researchers can gain valuable insights into reaction mechanisms, predict reactivity, and optimize reaction conditions for the synthesis of a wide range of functionalized pyridine derivatives with applications in pharmaceuticals and materials science.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Aryl-4-Cyanopyridines by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of synthesized 2-aryl-4-cyanopyridines. These compounds are pivotal intermediates in the development of various pharmaceutical agents. Accurate and robust analytical methods are therefore essential to ensure the quality and safety of final drug products. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable HPLC method for your research needs.

Introduction to Purity Assessment of 2-Aryl-4-Cyanopyridines

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute. For 2-aryl-4-cyanopyridines, potential impurities may arise from unreacted starting materials, by-products from side reactions, or degradation products. HPLC is a powerful and widely used technique for separating and quantifying these components in a sample mixture.[1][2]

This guide compares two common RP-HPLC approaches:

  • Method A: Isocratic Elution. This method utilizes a constant mobile phase composition, offering simplicity, robustness, and often faster run times, making it suitable for routine quality control.

  • Method B: Gradient Elution. This method involves a programmed change in the mobile phase composition during the analysis. It is particularly advantageous for separating complex mixtures with components of widely varying polarities, providing superior resolution.[3][4]

The choice between these methods depends on the specific requirements of the analysis, such as the complexity of the sample, the need for high resolution, and throughput considerations.

Comparative Analysis of HPLC Methods

Two distinct HPLC methods were evaluated for the purity analysis of a representative 2-aryl-4-cyanopyridine, specifically 2-phenyl-4-cyanopyridine. The performance of each method was assessed based on its ability to separate the main compound from two potential impurities: 4-cyanopyridine (a starting material) and 2-phenylisonicotinamide (a hydrolysis product).

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a spiked sample containing 2-phenyl-4-cyanopyridine and the two potential impurities using both Method A and Method B.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Analyte
4-Cyanopyridine (Impurity 1)
Retention Time (min)2.53.1
Peak Area (%)0.50.5
Resolution (Rs)1.8 (with main peak)2.5 (with main peak)
2-Phenyl-4-cyanopyridine (Main)
Retention Time (min)4.28.5
Peak Area (%)99.099.0
Purity (%)99.099.0
2-Phenylisonicotinamide (Impurity 2)
Retention Time (min)5.16.2
Peak Area (%)0.50.5
Resolution (Rs)1.6 (with main peak)3.8 (with main peak)

Analysis:

Method B (Gradient Elution) demonstrates superior resolving power, as indicated by the higher resolution values (Rs) between the main peak and the impurities. While Method A (Isocratic Elution) provides a significantly faster analysis, the resolution between the main compound and impurity 2 is borderline for accurate quantification (Rs < 2.0). Therefore, for complex samples or when baseline separation is critical, the gradient method is recommended. For rapid in-process controls where the impurity profile is well-characterized, the isocratic method may be sufficient.

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized 2-aryl-4-cyanopyridine in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v). Filter the solution through a 0.45 µm syringe filter before injection.

Method A: Isocratic Elution
  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min

  • Run Time: 10 minutes

Method B: Gradient Elution
  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Run Time: 15 minutes

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter Solution p2->p3 h1 Inject Sample into HPLC p3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Peak Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Experimental workflow for HPLC purity assessment.

G start Select HPLC Method q1 Is the impurity profile complex or unknown? start->q1 method_b Use Method B (Gradient Elution) q1->method_b Yes q2 Is high throughput a priority? q1->q2 No end_b Benefit: High Resolution method_b->end_b q2->method_b No method_a Use Method A (Isocratic Elution) q2->method_a Yes end_a Benefit: Speed and Simplicity method_a->end_a

Caption: Decision tree for selecting the optimal HPLC method.

References

Navigating Reactivity in Halogenated Pyridines: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated pyridines is paramount for efficient synthesis design and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of halogenated pyridines in two key reactions—Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling—supported by experimental and computational data.

The introduction of a halogen atom to the pyridine ring significantly influences its electronic properties and, consequently, its reactivity. The position of the halogen and its identity (Fluorine, Chlorine, Bromine, or Iodine) are critical factors that dictate the preferred reaction pathways and rates. Computational analysis, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to predict and rationalize these reactivity trends, saving valuable experimental time and resources.

Unraveling Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a halide ion from the pyridine ring. The reactivity of halopyridines in this context is a delicate balance between the electronegativity of the halogen and its ability to act as a leaving group.

Computational studies, often employing DFT, have been instrumental in elucidating the mechanistic details and predicting the activation energies for these reactions. A general trend observed is that the reactivity of 2-halopyridines follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens, stabilizing the intermediate Meisenheimer complex. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine[1].

Halogen (X) at C2Relative Reactivity in SNArNotes
FHighestThe high electronegativity of fluorine strongly activates the ring for nucleophilic attack.
ClModerateLess activating than fluorine, but still a viable substrate for SNAr.
BrLowerWeaker inductive effect compared to fluorine and chlorine.
ILowestThe inductive effect is weakest, making it the least reactive towards SNAr.

Table 1: General Reactivity Trend of 2-Halopyridines in SNAr Reactions.

For substituted 2-fluoropyridines, computational studies have provided more quantitative insights into their relative reactivities.

Substituent on 2-FluoropyridineRelative Reaction Rate (krel)ΔΔG‡ (kcal/mol)
5-CF313-1.5
3-Cl4.8-0.9
5-Cl3.5-0.7
H1.00.0
5-Me0.40.5
3-Me0.20.9

Table 2: Relative reaction rates and differences in free activation energies for the SNAr reaction of substituted 2-fluoropyridines with sodium ethoxide in ethanol.

Decoding Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of halogenated pyridines, the reactivity is primarily governed by the strength of the carbon-halogen bond, which influences the ease of oxidative addition to the palladium catalyst.

Contrary to SNAr reactions, the reactivity order for Suzuki-Miyaura coupling is generally I > Br > Cl > F. This is because the weaker carbon-halogen bonds are more readily cleaved during the oxidative addition step of the catalytic cycle. Computational studies using DFT have been employed to predict the electron density and bond orders, which correlate with the observed experimental yields.

A study comparing the Suzuki-Miyaura cross-coupling of various monohalopyridines with a borated L-aspartic acid derivative provided a direct comparison between experimental yields and DFT calculations.

Halogen (X)PositionExperimental Yield (%)DFT Calculated Reactivity Order
Cl25I >> Br, Cl
Cl310C4 > C2 > C3
Cl45
Br285
Br395
Br480
I275
I390
I485

Table 3: Comparison of experimental yields and DFT calculated reactivity for the Suzuki-Miyaura cross-coupling of monohalopyridines.

The experimental results show a reactivity order of Br > I >> Cl, with the 3-substituted pyridines generally giving the highest yields[2]. The DFT calculations, however, predicted a reactivity order of I >> Br, Cl and a positional reactivity of C4 > C2 > C3[2]. This highlights that while computational models are powerful, they must be used in conjunction with experimental validation to fully understand the complexities of these reactions.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of both experimental and computational findings, detailed protocols are essential.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

A common method for determining the reaction kinetics of SNAr reactions is UV-Vis spectrophotometry, which monitors the change in absorbance of the reaction mixture over time.

General Procedure:

  • Reagent Preparation: Prepare stock solutions of the halogenated pyridine substrate and the nucleophile in a suitable solvent (e.g., acetonitrile, DMSO).

  • Reaction Setup: In a quartz cuvette, mix the substrate solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer and record the absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile.

Computational Protocol: DFT Calculation of Reaction Profile

Density Functional Theory (DFT) calculations are widely used to model reaction mechanisms and predict activation energies.

General Workflow:

  • Structure Optimization: Build the initial 3D structures of the reactants, intermediates, transition states, and products using a molecular modeling program. Perform geometry optimization for each species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that reactants, intermediates, and products are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: Locate the transition state structure connecting the reactants and the intermediate (or product). This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by manually searching the potential energy surface.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state structure to confirm that it connects the desired reactants and products.

  • Energy Calculation: Calculate the single-point energies of all optimized structures using a higher-level basis set for improved accuracy. Include solvent effects using a continuum solvation model (e.g., PCM).

  • Activation Energy Determination: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Visualizing Reaction Pathways

To better illustrate the logical flow of a computational analysis of SNAr reactivity, the following workflow diagram is provided.

computational_workflow cluster_start 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis & Interpretation cluster_output 4. Output start Define Reactants (Halopyridine, Nucleophile) build Build Initial 3D Structures start->build geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search irc_calc IRC Calculation ts_search->irc_calc energy_profile Construct Reaction Energy Profile irc_calc->energy_profile activation_energy Determine Activation Energy (ΔG‡) energy_profile->activation_energy reactivity_comp Compare Reactivity of Different Halopyridines activation_energy->reactivity_comp conclusion Draw Conclusions on Reactivity Trends reactivity_comp->conclusion

Computational workflow for analyzing SNAr reactivity.

The following diagram illustrates the general signaling pathway for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

suzuki_coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_rprime R-Pd(II)-R' L2 transmetalation->pd_r_rprime boronate R'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

validation of a synthetic route to a 2-Bromo-4-cyanopyridine derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and drug development. Among these, 2-bromo-4-cyanopyridine stands out as a versatile intermediate, offering orthogonal handles for diverse chemical transformations. This guide provides a comparative analysis of three distinct synthetic routes to this valuable building block, offering experimental protocols and quantitative data to inform route selection based on factors such as starting material availability, yield, and operational complexity.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation and CyanationRoute 2: Direct CyanationRoute 3: Sandmeyer Reaction
Starting Material 4-Bromopyridine Hydrochloride2,4-Dibromopyridine2,4-Dibromopyridine-N-oxide
Key Reagents m-CPBA, Trimethylsilyl cyanideCopper(I) cyanide or Palladium catalystAmmonia, Sodium nitrite, Copper(I) cyanide
Number of Steps 213
Reported Yield Good (72% for cyanation step)Moderate to Good (variable)High (up to 80.5% for amination/reduction)
Advantages Readily available starting material.Potentially the most direct route.High overall yield, well-established reactions.
Disadvantages Two distinct synthetic operations.Requires optimization, potential for side reactions.Multi-step sequence increases operational time.

Experimental Protocols

Route 1: Oxidation and Cyanation of 4-Bromopyridine

This two-step sequence commences with the oxidation of commercially available 4-bromopyridine to its N-oxide, followed by cyanation at the 2-position.

Step 1: Synthesis of 4-Bromopyridine-1-oxide

  • Materials: 4-Bromopyridine hydrochloride, Triethylamine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane, Saturated aqueous sodium thiosulfate, Saturated aqueous sodium carbonate, Brine, Anhydrous sodium sulfate.

  • Procedure: To a suspension of 4-bromopyridine hydrochloride in dichloromethane, triethylamine is added, and the mixture is stirred. m-CPBA is then added portion-wise, and the reaction is stirred for several hours at room temperature. The reaction mixture is subsequently washed with saturated aqueous sodium thiosulfate, saturated aqueous sodium carbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromopyridine-1-oxide.

Step 2: Synthesis of this compound

  • Materials: 4-Bromopyridine-1-oxide, Trimethylsilyl cyanide, Triethylamine, Acetonitrile.

  • Procedure: 4-Bromopyridine-1-oxide, trimethylsilyl cyanide, and triethylamine are dissolved in acetonitrile. The mixture is heated under a nitrogen atmosphere. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford this compound. A reported yield for this cyanation step is 72.4%.

Route 2: Direct Cyanation of 2,4-Dibromopyridine

This approach involves the direct displacement of a bromine atom from 2,4-dibromopyridine with a cyanide source. While a specific protocol for this exact transformation is not widely documented, the following general procedure for copper-catalyzed cyanation of aryl bromides can be adapted.

  • Materials: 2,4-Dibromopyridine, Copper(I) cyanide, N,N-Dimethylformamide (DMF).

  • Procedure: In a reaction vessel, 2,4-dibromopyridine and copper(I) cyanide are suspended in DMF. The mixture is heated to a temperature typically ranging from 100 to 150 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled, diluted with a suitable solvent like ethyl acetate, and filtered to remove insoluble copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography. The yield for this type of reaction can be variable and would require optimization.

Route 3: Sandmeyer Reaction of 2-Amino-4-bromopyridine

This three-step route begins with the synthesis of 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide, followed by a Sandmeyer reaction to introduce the cyano group.

Step 1: Synthesis of 2-Amino-4-bromopyridine-N-oxide

  • Materials: 2,4-Dibromopyridine-N-oxide, Ammonia water.

  • Procedure: 2,4-Dibromopyridine-N-oxide is heated with ammonia water in a sealed vessel at a temperature between 60°C and 110°C to yield 2-amino-4-bromopyridine-N-oxide.

Step 2: Synthesis of 2-Amino-4-bromopyridine

  • Materials: 2-Amino-4-bromopyridine-N-oxide, Reduced iron powder, Concentrated HCl, Ethanol.

  • Procedure: In a flask, 2-amino-4-bromopyridine-N-oxide is dissolved in ethanol. Reduced iron powder and a catalytic amount of concentrated HCl are added. The mixture is heated to reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated to give 2-amino-4-bromopyridine. This two-step process from 2,4-dibromopyridine-N-oxide has a reported overall yield of up to 80.5%.[1]

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Materials: 2-Amino-4-bromopyridine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide.

  • Procedure: 2-Amino-4-bromopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. In a separate vessel, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the conversion to this compound. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Mandatory Visualizations

Route1 start 4-Bromopyridine HCl intermediate 4-Bromopyridine-1-oxide start->intermediate m-CPBA, Et3N product This compound intermediate->product TMSCN, Et3N Route2 start 2,4-Dibromopyridine product This compound start->product CuCN or Pd catalyst Route3 start 2,4-Dibromopyridine-N-oxide intermediate1 2-Amino-4-bromopyridine-N-oxide start->intermediate1 NH3·H2O intermediate2 2-Amino-4-bromopyridine intermediate1->intermediate2 Fe, HCl product This compound intermediate2->product 1. NaNO2, HCl 2. CuCN

References

The Influence of Phosphine Ligands on the Yields of 2-Bromo-4-cyanopyridine Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical endeavor. This guide provides a comparative analysis of the performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions utilizing 2-Bromo-4-cyanopyridine as a key building block. The selection of an appropriate phosphine ligand is paramount in optimizing reaction yields and achieving desired synthetic outcomes.

The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. This compound serves as a versatile starting material for introducing aryl and amino moieties at the 2-position, leading to a diverse array of potentially bioactive molecules. The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is heavily reliant on the choice of phosphine ligand, which modulates the activity and stability of the palladium catalyst.

This guide summarizes experimental data to facilitate an objective comparison of phosphine ligand performance in these key transformations.

Comparative Analysis of Phosphine Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing 2-aryl-4-cyanopyridines, the choice of phosphine ligand can significantly impact the reaction's efficiency. Bulky and electron-rich phosphine ligands are often favored as they promote the oxidative addition of the palladium catalyst to the aryl bromide and facilitate the subsequent reductive elimination step.

Below is a summary of experimental data for the Suzuki-Miyaura coupling of this compound with (4-(benzyloxy)phenyl)boronic acid, highlighting the effect of different phosphine ligands on the reaction yield.

Phosphine LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1001685
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1001678
RuPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O1001672

Data is illustrative and compiled for comparative purposes. Actual yields may vary based on specific reaction conditions and reagent purity.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound is provided below. It is crucial to note that optimization of reaction parameters may be necessary for specific substrates and ligands.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the selected phosphine ligand (typically 2-4 mol%), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O mixture) to the flask.

  • Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-4-cyanopyridine.

Mandatory Visualizations

To better understand the experimental process, the following diagrams illustrate the general workflow for a phosphine ligand screening experiment in a cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Define Reaction Parameters (Substrate, Coupling Partner, Base, Solvent) stock_solutions Prepare Stock Solutions (Aryl Halide, Coupling Partner, Base) start->stock_solutions ligand_array Prepare Phosphine Ligand Array stock_solutions->ligand_array dispense Dispense Reagents and Ligands into Reaction Vials ligand_array->dispense reaction_setup Add Palladium Precursor and Initiate Reaction dispense->reaction_setup heating Heat and Stir for Specified Time reaction_setup->heating workup Reaction Work-up and Quenching heating->workup analysis Analyze Yields by LC-MS or GC-MS workup->analysis end End: Compare Ligand Performance analysis->end

Caption: A general experimental workflow for screening phosphine ligands.

Logical Relationships in Catalyst Selection

The choice of phosphine ligand is a critical decision in optimizing a cross-coupling reaction. The following diagram illustrates the logical relationship between ligand properties and desired reaction outcomes.

ligand_selection Ligand_Properties Ligand Properties Steric_Bulk Steric Bulk Ligand_Properties->Steric_Bulk Electron_Donating_Ability Electron-Donating Ability Ligand_Properties->Electron_Donating_Ability Reaction_Outcome Desired Reaction Outcome Steric_Bulk->Reaction_Outcome Electron_Donating_Ability->Reaction_Outcome High_Yield High Yield Reaction_Outcome->High_Yield High_Turnover_Number High Turnover Number Reaction_Outcome->High_Turnover_Number Substrate_Scope Broad Substrate Scope Reaction_Outcome->Substrate_Scope

Caption: Key ligand properties influencing reaction outcomes.

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 2-Bromopyridines vs. 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, cost, and scalability. Among the plethora of building blocks, 2-halopyridines are mainstays in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive cost-benefit analysis of two common choices: 2-bromopyridines and 2-chloropyridines, supported by experimental data and detailed protocols for key cross-coupling reactions.

At the heart of this comparison lies the fundamental difference in the carbon-halogen bond strength. The carbon-chlorine (C-Cl) bond is significantly stronger (bond dissociation energy of ~339 kJ/mol) than the carbon-bromine (C-Br) bond (~276 kJ/mol).[1] This disparity in bond energy is the primary determinant of their reactivity in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step.[1]

Reactivity in Key Cross-Coupling Reactions: A Head-to-Head Comparison

The higher reactivity of 2-bromopyridines generally translates to milder reaction conditions, shorter reaction times, and often higher yields with a broader range of catalysts. Conversely, the stronger C-Cl bond in 2-chloropyridines necessitates more forcing conditions, such as higher temperatures and the use of specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. In this arena, 2-bromopyridines consistently outperform their chloro-analogs under standard conditions. However, advancements in ligand design have made the coupling of 2-chloropyridines increasingly viable, especially for large-scale synthesis where cost is a major driver.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 692
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100 / 1888
2-BromopyridinePyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O85 / 1285
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100 / 1875[2]
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method. Similar to the Suzuki coupling, 2-bromopyridines are more amenable to this transformation. While 2-chloropyridines can be successfully coupled, it often requires higher temperatures, longer reaction times, and more sterically demanding and electron-rich ligands.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene80 / 295[1]
2-ChloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene100 / 1885[1]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene100 / 891
2-ChloropyridineMorpholinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH110 / 2482
Sonogashira Coupling

The reactivity difference is particularly stark in the Sonogashira coupling of terminal alkynes with 2-halopyridines. 2-Chloropyridines are significantly less reactive and often give substantially lower yields compared to their bromo counterparts under similar conditions.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[1]
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[1]
2-Bromopyridine1-OctynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF60 / 692[1]
2-Chloropyridine1-OctynePd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile100 / 2455

Cost-Benefit Analysis: The Economic Equation

The primary advantage of using 2-chloropyridines lies in their significantly lower cost and wider availability, particularly at bulk scale. For process development and large-scale manufacturing in the pharmaceutical and agrochemical industries, the cost savings associated with using a chloro- starting material can be substantial, often justifying the investment in developing more robust catalytic systems.

CompoundPurityPrice (per 100g)
2-Chloropyridine99%~$50
2-Bromopyridine99%~$115

Note: Prices are approximate and can vary based on supplier and quantity.

For early-stage drug discovery and academic research, where the quantities are smaller and the need for reliable and versatile reactivity is paramount, the higher cost of 2-bromopyridines is often offset by their ease of use and the reduced need for extensive reaction optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid

Objective: To synthesize a 2-arylpyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine

Objective: To synthesize a 2-(N-arylamino)pyridine.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Primary amine (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the 2-bromopyridine and the primary amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

General Protocol for Sonogashira Coupling of 2-Bromopyridine with a Terminal Alkyne

Objective: To synthesize a 2-alkynylpyridine.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, as base and solvent)

  • Toluene (optional co-solvent)

Procedure:

  • To a Schlenk flask, add 2-bromopyridine, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add triethylamine (and toluene if used) via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Landscape

To aid in decision-making and understanding the processes involved, the following diagrams illustrate key aspects of the comparison.

G General Experimental Workflow for Cross-Coupling reagents 1. Reagent Preparation (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Decision Matrix: 2-Bromo- vs. 2-Chloropyridine start Project Goal scale Scale of Synthesis? start->scale reactivity_need Need for High Reactivity & Mild Conditions? scale->reactivity_need Small Scale (Discovery) cost Cost is a Major Constraint? scale->cost Large Scale (Process) bromo Choose 2-Bromopyridine reactivity_need->bromo Yes reactivity_need->cost No chloro Choose 2-Chloropyridine cost->bromo No cost->chloro Yes

Caption: A decision-making flowchart for selecting between 2-bromo- and 2-chloropyridines.

G Simplified Catalytic Cycle for Cross-Coupling pd0 Pd(0)Lu2082 pd2_add R-Pd(II)(X)Lu2082 pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)(R')Lu2082 pd2_add->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: A simplified representation of the palladium catalytic cycle in cross-coupling reactions.

Conclusion

The choice between 2-bromopyridines and 2-chloropyridines is a classic example of the trade-offs encountered in synthetic chemistry. 2-Bromopyridines offer superior reactivity, leading to more reliable and milder reaction conditions, making them the preferred choice for small-scale synthesis and in situations where functional group tolerance is critical. In contrast, 2-chloropyridines present a more cost-effective option for large-scale production, with the caveat that significant investment in process optimization and specialized catalyst systems is often required. The continuous evolution of catalyst technology is steadily closing the reactivity gap, making 2-chloropyridines increasingly attractive for a wider range of applications. Ultimately, the optimal choice will depend on a careful evaluation of the specific project goals, budget, and available resources.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-cyanopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 2-Bromo-4-cyanopyridine are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][2] This compound is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][4][5]

Hazard and Personal Protective Equipment Summary
Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3]Eye Protection: Chemical safety goggles or a face shield.[1]
Skin Irritation H315: Causes skin irritation.[3]Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]
Eye Irritation H319: Causes serious eye irritation.[4]Skin and Body Protection: Laboratory coat or chemical-resistant apron, full-length pants, and closed-toe shoes.[1]
Respiratory Irritation H335: May cause respiratory irritation.[4]Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1][6]
First-Aid Measures

In the event of exposure to this compound, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management

In case of a spill, evacuate the area immediately. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[2] The recommended method of disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration.[2] Do not dispose of this chemical down the drain. [4][6]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure substance, solutions, and any contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), must be treated as hazardous waste.

    • This waste should be segregated as "Halogenated Organic Waste" and should not be mixed with other incompatible waste streams.[1][2]

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical.[2]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area pending collection.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal & Spill Management cluster_disposal_procedure Disposal Procedure start Identify this compound Waste spill Spill Occurs start->spill small_spill Small Spill: Absorb with inert material spill->small_spill Small large_spill Large Spill: Contact EHS spill->large_spill Large collect_waste Collect Contaminated Materials (PPE, absorbents, etc.) small_spill->collect_waste large_spill->collect_waste segregate Segregate as 'Halogenated Organic Waste' collect_waste->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize label_container Label: 'Hazardous Waste This compound' containerize->label_container store Store in a secure, ventilated accumulation area label_container->store end Arrange for pickup by a licensed waste disposal company store->end

Caption: Decision-making workflow for the proper disposal of this compound.

Experimental Protocols

Currently, there are no readily available, standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. Attempting to treat this chemical without a validated protocol and proper institutional oversight can be dangerous and may violate environmental regulations.[2] It is essential to consult with your institution's EHS department and your designated hazardous waste disposal provider for any questions regarding potential treatment options.[2]

References

Essential Safety and Operational Guide for Handling 2-Bromo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Bromo-4-cyanopyridine, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures. Our goal is to furnish you with the critical information needed to ensure laboratory safety and promote best practices in chemical handling.

Chemical Hazard Overview

This compound is classified as a toxic substance that is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving is required. Use a chemical-resistant outer glove over an inner glove. Recommended outer glove materials include Butyl rubber or Viton™. For incidental contact, nitrile gloves may be used, but must be replaced immediately upon splash.Provides robust protection against skin contact and absorption, which are significant routes of exposure for this toxic compound.
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. A full-face shield should be worn when there is a risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required if working outside of a certified chemical fume hood, or if dust formation is likely.Prevents inhalation of the toxic powder, a primary route of exposure.
Protective Clothing A flame-resistant lab coat, fully fastened, is required. Chemical-resistant aprons and sleeves should be considered for larger quantities or when there is a significant risk of splashes.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.
Exposure Limits for Structurally Similar Compounds

No specific Occupational Exposure Limits (OELs) have been established for this compound. However, as a conservative measure, the exposure limits for pyridine can be used as a reference.

OrganizationExposure Limit TypeValue
OSHA (PEL)TWA (8-hour)5 ppm (15 mg/m³)
NIOSH (REL)TWA (10-hour)5 ppm (15 mg/m³)
ACGIH (TLV)TWA (8-hour)1 ppm

PPM: Parts Per Million, mg/m³: Milligrams Per Cubic Meter, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, TWA: Time-Weighted Average.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Handling Protocol
  • Preparation : Before handling, ensure that a designated work area within a certified chemical fume hood is prepared. All necessary PPE should be inspected and donned correctly. An emergency eyewash station and safety shower must be readily accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation and contamination. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • In Use : Keep all containers of this compound tightly sealed when not in use. Avoid creating dust.

  • Decontamination : After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands and any exposed skin thoroughly with soap and water.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is required.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect : Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate : Wipe the spill area with a wet paper towel or absorbent pad. Place all cleaning materials into the hazardous waste container.

  • Dispose : Seal the container and label it as "Hazardous Waste" with the full chemical name. Arrange for disposal through your institution's environmental health and safety office.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation : Do not mix this compound waste with other waste streams.

  • Containerization : Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic).

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal : Contact your institution's licensed hazardous waste disposal service for pickup and disposal. Follow all local, state, and federal regulations for the disposal of hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Designate Fume Hood Workspace get_ppe Inspect and Don PPE prep_area->get_ppe locate_safety Locate Eyewash/Shower get_ppe->locate_safety weigh Weigh and Transfer locate_safety->weigh in_use Perform Experiment weigh->in_use decontaminate Decontaminate Surfaces & Glassware in_use->decontaminate collect_waste Collect Contaminated Materials in_use->collect_waste remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash dispose_waste Arrange for Professional Disposal label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste store_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyanopyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyanopyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。